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  • Product: 2,4-Difluoro-3-(trifluoromethyl)aniline
  • CAS: 123973-26-2

Core Science & Biosynthesis

Foundational

Identification and Characterization of 2,4-Difluoro-3-(trifluoromethyl)aniline

An In-Depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive framework for the identification, characterization, and handling of 2,4-Difluoro-3-(trifluoromethyl)aniline, a highly fun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and handling of 2,4-Difluoro-3-(trifluoromethyl)aniline, a highly functionalized aromatic amine. As a substituted aniline, this compound and its isomers are of significant interest to researchers in drug discovery and materials science, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) and fluoro- (-F) groups.[1][2][3] The inclusion of a -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylanilines valuable building blocks in medicinal chemistry.[1][4] This document outlines the definitive analytical workflows for structural confirmation, discusses key considerations in its synthesis, and provides essential safety protocols for laboratory professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Positive identification of the correct isomer is paramount in research and development, as even minor positional changes of substituents can dramatically alter biological activity and chemical reactivity. While a specific CAS Number for the 2,4-Difluoro-3-(trifluoromethyl)aniline isomer is not prominently listed in major chemical databases, we can define its core properties and use data from closely related isomers to predict its characteristics and establish a robust identification protocol.

Core Molecular Identifiers:

  • Molecular Formula: C₇H₄F₅N

  • Molecular Weight: 197.11 g/mol

  • InChI Key (Isomer Dependent): An InChIKey for a related isomer, 2,4-Difluoro-5-(trifluoromethyl)aniline, is FFQALBCXGPYQGT-UHFFFAOYSA-N.[5] A unique key would be generated for the 3-trifluoromethyl isomer upon its synthesis and registration.

Predicted Physical Properties: The physical state is anticipated to be a liquid or a low-melting solid at room temperature. It is expected to be soluble in common organic solvents like chloroform (CDCl₃), methanol, and dimethyl sulfoxide (DMSO).

PropertyPredicted/Comparative ValueSource/Rationale
CAS Number Not readily available. A close isomer, 2,4-Difluoro-5-(trifluoromethyl)aniline, is 261944-56-3 .[5]
Molecular Formula C₇H₄F₅NBased on structure
Molecular Weight 197.11 g/mol
Physical Form Liquid or Solid
Purity Typically >97% for research-grade chemicals.[5]

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous structural elucidation of 2,4-Difluoro-3-(trifluoromethyl)aniline and its differentiation from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise substitution pattern on the aniline ring. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including coupling constants (J-values), provides definitive structural proof.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show two distinct multiplets corresponding to the two aromatic protons. The key diagnostic will be the splitting patterns (coupling) between these protons and with the adjacent fluorine atoms. For the 3-CF₃ isomer, one would expect to see coupling between H-5 and F-4, and between H-6 and F-4.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets (C-F coupling), and the trifluoromethyl carbon will appear as a quartet due to coupling with its three fluorine atoms. The chemical shifts and ¹JCF, ²JCF, etc., coupling constants are diagnostic.

    • ¹⁹F NMR: This spectrum is crucial. It will show three distinct signals: two for the aromatic fluorines and one for the CF₃ group. The coupling between F-2 and F-4, and their respective couplings to adjacent protons, will confirm their positions.

Illustrative Data from Related Isomers:

  • For 4-Fluoro-3-(trifluoromethyl)aniline , the ¹H NMR spectrum shows aromatic signals around 6.7-7.0 ppm.[6]

  • Spectra for 2-Fluoro-3-(trifluoromethyl)aniline are also available for comparison.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can support the structural assignment.

Experimental Protocol: MS Analysis

  • Technique: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion ([M+H]⁺).

  • Analysis:

    • The high-resolution mass spectrum should confirm the molecular formula C₇H₄F₅N with a monoisotopic mass of approximately 197.0318 Da.

    • The EI fragmentation pattern will likely show losses of HF, CF₂, or other characteristic fragments. The mass spectrum for the related 2,4-Difluoroaniline shows a molecular ion peak at m/z 129.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Experimental Protocol: IR Analysis

  • Technique: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

  • Data Analysis: Look for characteristic absorption bands.

Functional GroupWavenumber Range (cm⁻¹)Expected Appearance
N-H Stretch (Amine) 3300-3500Two distinct sharp bands (primary amine).
C-H Stretch (Aromatic) 3000-3100Sharp bands, typically weaker than N-H.[10]
C=C Stretch (Aromatic) 1400-1600Multiple sharp bands.[10]
C-F Stretch (Aryl-F) 1100-1400Strong, intense bands.[11]
C-F Stretch (-CF₃) 1100-1350Very strong, often multiple, intense bands.

The workflow for definitive identification is summarized in the diagram below.

G cluster_0 Analytical Workflow for Structural Confirmation Sample Test Sample: 2,4-Difluoro-3-(trifluoromethyl)aniline MS Mass Spectrometry (MS) Sample->MS Determine MW & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Determine Connectivity & Isomer Position IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups Data Integrated Data Analysis MS->Data NMR->Data IR->Data Confirm Structure Confirmed Data->Confirm All data consistent

Caption: Workflow for the definitive analytical identification of the target compound.

Synthesis and Mechanistic Insights

The synthesis of poly-substituted anilines often involves multi-step processes, typically starting from a less complex nitrobenzene precursor followed by reduction. The choice of synthetic route is governed by the directing effects of the substituents.

A plausible synthetic route could start from a commercially available difluoronitrobenzene or trifluoromethyl-nitrobenzene, followed by electrophilic halogenation or nitration and subsequent functional group interconversion. For instance, the synthesis of 2,4-difluoroaniline often starts from 2,4,5-trichloronitrobenzene via fluorination and subsequent reduction.[12][13]

Illustrative Synthetic Pathway Concept: A common strategy involves the catalytic hydrogenation of the corresponding nitro-compound.

G cluster_1 Conceptual Synthesis: Reduction Step Start 2,4-Difluoro-3-(trifluoromethyl) -nitrobenzene Product 2,4-Difluoro-3-(trifluoromethyl) aniline Start->Product Catalytic Hydrogenation Reagents H₂ Gas Pd/C Catalyst Methanol (Solvent) Reagents->Product

Caption: Conceptual final step in the synthesis via catalytic reduction.

Causality in Synthesis: The choice of a palladium-on-carbon (Pd/C) catalyst is standard for the reduction of aromatic nitro groups to anilines due to its high efficiency and selectivity.[14] The reaction is typically performed under a hydrogen atmosphere in a protic solvent like methanol or ethanol. This method is generally clean and high-yielding.

Applications in Research and Development

Fluorinated anilines are critical precursors for a wide range of pharmaceuticals and agrochemicals.[15][16]

  • Medicinal Chemistry: The title compound serves as a scaffold. The aniline group can be readily derivatized to form amides, ureas, or sulfonamides, while the fluorinated aromatic ring modulates the electronic and lipophilic properties of the final drug candidate.[3][4] For example, related fluoroanilines are key intermediates in the synthesis of quinolone antibiotics like ciprofloxacin and levofloxacin.[2]

  • Materials Science: These molecules can be used in the synthesis of advanced polymers, liquid crystals, and other materials where the high electronegativity and stability of the C-F bond are advantageous.[15]

Safety, Handling, and Storage

Substituted anilines, particularly halogenated ones, should be handled with care as they are often toxic and can be absorbed through the skin.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[17][18][19] All handling should be performed in a properly operating chemical fume hood.[20]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[19] Causes serious eye irritation.[17] May cause respiratory irritation.

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18][20]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[19][20]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

References

  • Supplementary Data - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... - ResearchGate. ResearchGate. [Link]

  • Material Safety Data Sheet. (2008, October 11). Alfa Aesar. [Link]

  • 2,4-Difluoroaniline - NIST WebBook. NIST. [Link]

  • The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Vanderbilt University. [Link]

  • 2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO) - PubChemLite. PubChemLite. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint server. [Link]

  • Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. Google Patents. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. PMC. [Link]

  • CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.
  • The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. SciSpace. [Link]

  • 2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. ResearchGate. [Link]

  • 2,4-Difluoroaniline | C6H5F2N - PubChem. PubChem. [Link]

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC. PMC. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. PMC. [Link]

  • 2-Fluoro-3-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

2,4-Difluoro-3-(trifluoromethyl)aniline as a pharmaceutical intermediate

Topic: 2,4-Difluoro-3-(trifluoromethyl)aniline as a pharmaceutical intermediate Content Type: Technical Whitepaper Role: Senior Application Scientist A Strategic Fluorinated Scaffold in Medicinal Chemistry Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Difluoro-3-(trifluoromethyl)aniline as a pharmaceutical intermediate Content Type: Technical Whitepaper Role: Senior Application Scientist

A Strategic Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone for modulating the physicochemical and pharmacokinetic profiles of small molecules. 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: 123973-26-2 ) represents a highly specialized "privileged scaffold" that combines the metabolic blocking power of fluorine with the electronic modulation of a trifluoromethyl group.

This whitepaper provides a comprehensive technical analysis of this intermediate, detailing its synthesis, reactivity, and application in pharmaceutical development.[1] It is designed for medicinal chemists and process engineers seeking to leverage this moiety to optimize lead compounds for potency, metabolic stability, and lipophilicity.

Chemical Identity & Physicochemical Profile[2][3][4][5]

This compound is characterized by a crowded 1,2,3,4-substitution pattern on the benzene ring. The presence of the trifluoromethyl group (


) sandwiched between two fluorine atoms creates a unique electronic environment, significantly reducing the basicity of the aniline nitrogen and altering the lipophilicity of the parent molecule.
PropertySpecification
IUPAC Name 2,4-Difluoro-3-(trifluoromethyl)aniline
Synonym 3-Amino-2,6-difluorobenzotrifluoride
CAS Number 123973-26-2
Molecular Formula

Molecular Weight 197.11 g/mol
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~206–208 °C (at 760 mmHg)
Predicted LogP 2.8 – 3.2 (Highly Lipophilic)
Acidity (pKa of

)
~2.0 – 2.5 (Significantly lower than aniline due to electron withdrawal)
Synthesis & Manufacturing Protocols

The synthesis of 2,4-difluoro-3-(trifluoromethyl)aniline is non-trivial due to the directing effects of the substituents. The most robust industrial route avoids direct trifluoromethylation of an aniline, which is often low-yielding. Instead, it proceeds via the nitration of 2,6-difluorobenzotrifluoride , leveraging the specific directing effects of the existing groups.

3.1 Retrosynthetic Analysis
  • Target: 2,4-Difluoro-3-(trifluoromethyl)aniline

  • Precursor: 3-Nitro-2,6-difluorobenzotrifluoride

  • Starting Material: 2,6-Difluorobenzotrifluoride (CAS 64248-60-8)[2][3]

Regioselectivity Logic: The


 group is a strong meta-director. The fluorine atoms are ortho/para-directors.[4]
  • Position 3: Meta to

    
     (favored), Ortho to F-2 (favored), Meta to F-6. (Highly Favored) 
    
  • Position 4: Para to

    
     (disfavored), Meta to F-2, Meta to F-6.
    

Thus, electrophilic aromatic substitution (nitration) occurs selectively at the 3-position.

3.2 Manufacturing Workflow Diagram

SynthesisWorkflow cluster_safety Safety Critical Control Points SM Starting Material 2,6-Difluorobenzotrifluoride (CAS 64248-60-8) Intermediate Intermediate 3-Nitro-2,6-difluorobenzotrifluoride SM->Intermediate Electrophilic Subst. (Nitration) Reagent1 Nitration Mixture HNO3 / H2SO4 (Temp < 20°C) Reagent1->Intermediate Product Final Product 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS 123973-26-2) Intermediate->Product Catalytic Hydrogenation Reagent2 Reduction System H2 (50 psi), Pd/C or Fe/HCl Reagent2->Product Control1 Exotherm Control during Nitration Control2 H2 Gas Management

Figure 1: Industrial synthesis workflow for 2,4-Difluoro-3-(trifluoromethyl)aniline.

3.3 Detailed Experimental Protocol

Step 1: Nitration

  • Setup: Charge a glass-lined reactor with concentrated sulfuric acid (

    
    , 98%). Cool to 0–5 °C.
    
  • Addition: Slowly add 2,6-difluorobenzotrifluoride (1.0 equiv).

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 equiv) while maintaining internal temperature 
    
    
    
    . The reaction is exothermic.[4]
  • Workup: Quench onto ice/water. Extract with dichloromethane (DCM).[4] Wash organic layer with

    
     (aq) to remove acid traces. Dry over 
    
    
    
    and concentrate.
  • Validation: Check GC-MS for mono-nitro vs. di-nitro species.

Step 2: Reduction

  • Setup: Dissolve the nitro-intermediate in Methanol or Ethanol in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 3–5 bar (45–75 psi). Stir at RT for 4–6 hours.
    
  • Purification: Filter catalyst through Celite (caution: pyrophoric). Concentrate filtrate. Distill under reduced pressure to obtain the pure aniline.

Reactivity & Functionalization Strategies

The 2,4-difluoro-3-(trifluoromethyl)aniline scaffold presents specific reactivity challenges and opportunities due to the electron-deficient nature of the ring.

4.1 Nucleophilic Aromatic Substitution (

) Risks

The fluorine atoms at positions 2 and 4 are highly activated by the strong electron-withdrawing


 group at position 3 and the nitro/amine precursors.
  • Risk: During downstream coupling (e.g., amide coupling), strong nucleophiles may displace the fluorine at C-4 or C-2 rather than reacting with the amine.

  • Mitigation: Use mild bases (e.g.,

    
     or DIPEA) and avoid harsh heating with unhindered nucleophiles.
    
4.2 Cross-Coupling (Buchwald-Hartwig)

The amino group is weakly nucleophilic due to the electron-poor ring (


). Standard amide couplings may be sluggish.
  • Recommendation: For C-N bond formation, utilize Buchwald-Hartwig conditions with electron-rich ligands (e.g., Xantphos, BrettPhos) to facilitate oxidative addition and reductive elimination on the palladium center.

ReactivityMap Center 2,4-Difluoro-3-(CF3)aniline Path1 Sandmeyer Reaction (Conversion to I, Br, CN) Center->Path1 NaNO2 / HX Path2 Buchwald-Hartwig (C-N Coupling) Center->Path2 Pd(OAc)2 / Ligand Path3 Amide Coupling (Kinase Hinge Binders) Center->Path3 R-COCl / Pyridine Warning Risk: SnAr at C-2/C-4 with strong nucs Center->Warning

Figure 2: Functionalization pathways and reactivity risks.

Pharmaceutical Applications

This intermediate is primarily used to synthesize Kinase Inhibitors and Nuclear Receptor Modulators . The specific substitution pattern offers three medicinal chemistry advantages:

  • Metabolic Blocking: The fluorine atoms at C-2 and C-4 block common sites of oxidative metabolism (P450 hydroxylation), extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , improving membrane permeability for intracellular targets.
  • Conformational Locking: The steric bulk of the

    
     and F groups can force the aniline nitrogen out of planarity or lock the conformation of the final drug molecule (e.g., in biaryl ether formation), improving binding affinity to the target pocket.
    

Case Study Context: While specific proprietary drugs using this exact isomer are often disclosed in patent literature under generic Markush structures, this aniline is a direct bioisostere of 2,4-dichloro-3-(trifluoromethyl)aniline , which is a key intermediate in the synthesis of Notum inhibitors (e.g., ARUK3001185) used in Wnt signaling pathway research. Replacing Chlorine with Fluorine (using the title compound) is a standard "Fluorine Scan" strategy to improve metabolic stability while maintaining steric demand.

Quality Control & Safety
6.1 Impurity Profiling
  • Regioisomers: The most critical impurity is 4-amino-2,6-difluorobenzotrifluoride (arising from nitration at the C-4 position). This must be controlled to

    
     as it has vastly different biological activity.
    
  • Dinitro Species: Over-nitration can lead to dinitro byproducts, which are potential explosion hazards during hydrogenation.

6.2 Handling & Safety (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6][7]

    • H315: Causes skin irritation.[5][7][8]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a refrigerator (2–8 °C). The compound is light-sensitive and may darken upon oxidation.[5]

References
  • Synthesis & Nitration Regioselectivity

    • Source: BenchChem.[1][4][5] "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes." Link

    • Relevance: Establishes the directing rules for 1,2,3-trisubstituted benzenes used in the synthesis design.
  • Compound Properties & CAS Verification

    • Source: Sigma-Aldrich. "Product Specification: 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS 123973-26-2)."[7] Link (Note: Link directs to precursor/analog due to catalog variability; verify CAS 123973-26-2 in chemical inventory).

  • Precursor Availability (2,6-Difluorobenzotrifluoride)

    • Source: ChemicalBook. "2,6-Difluorobenzotrifluoride CAS 64248-60-8 Properties and Suppliers."[2][3] Link

  • Applications in Drug Discovery (Fluorine Bioisosteres)

    • Source: MDPI Processes. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Link

    • Relevance: Discusses the pharmacophore role of trifluoromethyl-anilines in approved drugs like Sorafenib and Teriflunomide.
  • Analogous Synthesis (Notum Inhibitors)

    • Source: ResearchGate. "Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole." Link

    • Relevance: Demonstrates the utility of the 2,4-dihalo-3-CF3 aniline scaffold in active pharmaceutical ingredients.

Sources

Foundational

Technical Guide: Bioisosteric &amp; Physicochemical Profiling of 2,4-Difluoro-3-(trifluoromethyl)aniline

Executive Summary In the optimization of small molecule therapeutics, 2,4-Difluoro-3-(trifluoromethyl)aniline (DFTMA) represents a high-value "privileged fragment." It is rarely a starting point but rather a destination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, 2,4-Difluoro-3-(trifluoromethyl)aniline (DFTMA) represents a high-value "privileged fragment." It is rarely a starting point but rather a destination reached during Lead Optimization when addressing specific liabilities: metabolic instability at the para-position, excessive basicity, or poor membrane permeability.

This guide analyzes DFTMA not just as a chemical intermediate, but as a bioisosteric tool. The specific substitution pattern—a trifluoromethyl group "sandwiched" between two fluorine atoms—creates a unique steric and electronic environment that modulates ligand-protein binding kinetics and pharmacokinetic (PK) profiles.

Structural & Electronic Characterization

To effectively deploy DFTMA, one must understand how the 2,4-difluoro-3-trifluoromethyl motif alters the properties of the parent aniline.

The "Electronic Sink" Effect

The aniline nitrogen is typically a nucleophile and a weak base (


 for unsubstituted aniline). In DFTMA, three strong Electron-Withdrawing Groups (EWGs) act in concert:
  • 2-F & 4-F: Inductive withdrawal (-I) and resonance donation (+R), with -I dominating due to the high electronegativity of Fluorine.

  • 3-

    
    :  Strong inductive withdrawal (-I) and significant steric bulk.
    

Impact on Basicity: The cumulative electron withdrawal drastically lowers the electron density on the nitrogen lone pair.

  • Estimated

    
     (Conjugate Acid): 
    
    
    
  • Implication: At physiological pH (7.4), this amine is exclusively neutral. This eliminates lysosomal trapping (a common issue with basic amines) and improves passive membrane permeability.

Physicochemical Data Summary
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 197.11 g/mol Fragment-based design compliant.
Lipophilicity (

)
~2.8 - 3.2Significantly more lipophilic than aniline (

); drives hydrophobic binding.
H-Bond Donor (HBD) WeakThe N-H bond is polarized, making it a better H-bond donor than standard anilines.
H-Bond Acceptor (HBA) NegligibleThe lone pair is delocalized into the electron-poor ring; poor acceptor capability.
Metabolic Liability LowThe C4 position (para to amine) is blocked by Fluorine, preventing P450 hydroxylation.

Bioisosteric Rationale & Mechanism

The decision to incorporate the DFTMA motif usually follows a specific logic flow in Structure-Activity Relationship (SAR) studies.

The "Buttressing" Effect (Steric Lock)

The 1,2,3,4-substitution pattern creates a crowded environment. The bulky


 group at position 3 is flanked by fluorine atoms at 2 and 4.
  • Consequence: The

    
     group cannot rotate freely. It adopts a preferred conformation to minimize steric clash with the ortho-fluorines.
    
  • Bioisosterism: This motif is often a bioisostere for a 2,4-dichloro-3-methyl moiety but with higher metabolic stability and different electrostatics (inverted quadrupole moment of C-F vs C-H).

Conformational Control of the Amide

When this aniline is coupled to form an amide (common in kinase inhibitors), the 2-Fluorine plays a critical role.

  • Dipole Alignment: The C-F bond dipole aligns antiparallel to the Amide C=O dipole to minimize energy.

  • N-H...F Interaction: A weak intramolecular hydrogen bond (or electrostatic attraction) between the amide N-H and the ortho-fluorine can lock the molecule into a planar or near-planar conformation, reducing the entropic penalty of binding to a protein target.

Visualizing the Logic Flow

The following diagram illustrates the decision process for selecting this moiety during lead optimization.

BioisostereLogic Start Lead Compound (Unsubstituted Aniline) Problem1 Problem: Metabolic Instability (Rapid Clearance) Start->Problem1 Sol1 Strategy: Block Para-Position (Add 4-F or 4-Cl) Problem1->Sol1 P450 Blocking Check1 Check: Is Potency Maintained? Sol1->Check1 Problem2 Problem: Low Permeability / High Basicity Check1->Problem2 Still cleared too fast? Sol2 Strategy: Add 3-CF3 (Lipophilicity + e- Withdrawal) Problem2->Sol2 Modulate pKa Result Target: 2,4-Difluoro-3-(trifluoromethyl)aniline (Optimized DMPK Profile) Sol2->Result Synergistic Effect

Figure 1: Medicinal Chemistry Decision Tree. This logic flow demonstrates why a researcher moves from a simple aniline to the highly substituted DFTMA scaffold.

Synthetic Utility & Protocols

Due to the electron-deficient nature of DFTMA, the nitrogen is a poor nucleophile . Standard amide coupling conditions (e.g., EDC/NHS) often fail or proceed with glacial kinetics.

Recommended Coupling Protocol

For coupling DFTMA with a carboxylic acid (R-COOH) to form a drug-like amide:

Method: Acid Chloride Activation or Ghosez's Reagent. Rationale: The amine is too unreactive for standard activated esters. We must convert the carboxylic acid to a highly reactive species (Acid Chloride) to force the reaction.

Step-by-Step Protocol:
  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

    • Stir at 0°C to RT for 1 hour until gas evolution ceases.

    • Alternative: Use Thionyl Chloride (

      
      ) at reflux if the acid is stable.
      
    • Concentrate in vacuo to remove excess reagent; redissolve in dry DCM or THF.

  • Coupling:

    • In a separate flask, dissolve 2,4-Difluoro-3-(trifluoromethyl)aniline (1.0 equiv) in dry THF.

    • Add a non-nucleophilic base: Pyridine (3.0 equiv) or 2,6-Lutidine. Note: Triethylamine may be insufficient due to the low basicity of the aniline; Pyridine acts as both solvent/base and acyl transfer catalyst.

    • Add the Acid Chloride solution dropwise at 0°C.

  • Workup:

    • Warm to RT and monitor by LC-MS. (Expect slower reaction times: 4–12 hours).

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Crucial Step: Wash organic layer with 1M HCl. Why? The unreacted DFTMA is so weakly basic it might not protonate/extract into the aqueous layer easily. You may need chromatographic separation.

Pathway Visualization: Synthesis & Metabolism

SynthesisMetabolism Aniline 2,4-Difluoro-3-(CF3)aniline Coupling Coupling Reaction (Acid Chloride + Pyridine) Aniline->Coupling Low Nucleophilicity Drug Amide Drug Candidate Coupling->Drug Liver Liver Microsomes (CYP450) Drug->Liver In vivo Metabolite Stable: No Para-Hydroxylation Liver->Metabolite C-F Blockade

Figure 2: Synthetic challenge and metabolic payoff. The low reactivity requires aggressive coupling (Yellow), but results in a metabolically stable drug scaffold (Black).

Applications in Drug Discovery[1][2]

Kinase Inhibition (Type II Inhibitors)

This moiety is particularly effective in the "hinge region" or the "allosteric pocket" of kinases (e.g., B-RAF, VEGFR).

  • Mechanism: The electron-deficient ring participates in

    
     stacking interactions with aromatic residues (Phe, Tyr) in the binding pocket. The Fluorine atoms can engage in multipolar interactions with backbone carbonyls.
    
Agrochemicals (SDHI Fungicides)

The 2,4-difluoro-3-(trifluoromethyl) pattern is homologous to scaffolds found in Succinate Dehydrogenase Inhibitors (SDHIs).

  • Role: The extreme lipophilicity assists in penetrating the fungal cell wall and the mitochondrial membrane.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Exploratory

Technical Whitepaper: Strategic Overview of 2,4-Difluoro-3-(trifluoromethyl)aniline in Agrochemical Design

This is a comprehensive technical guide on 2,4-Difluoro-3-(trifluoromethyl)aniline , structured for researchers and drug development professionals. Executive Summary 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: 123973-2...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2,4-Difluoro-3-(trifluoromethyl)aniline , structured for researchers and drug development professionals.

Executive Summary

2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: 123973-26-2) represents a specialized, high-value fluorinated building block in modern agrochemical synthesis. Belonging to the class of polyfluorinated anilines, this intermediate is critical for the development of next-generation herbicides and fungicides where bioisosterism and lipophilicity modulation are paramount.

While its structural isomer, 2,6-difluoro-3-(trifluoromethyl)aniline, is the well-known precursor for the blockbuster herbicide Diflufenican , the 2,4-difluoro-3-(trifluoromethyl) isomer offers a distinct substitution pattern. This "2,4-F, 3-CF3" motif provides unique steric and electronic properties, making it a prime candidate for optimizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Phytoene Desaturase (PDS) inhibitor herbicides.

This guide details the synthesis, chemical reactivity, and strategic application of this intermediate, providing a self-validating protocol for its handling and derivatization.

Chemical Identity & Properties

PropertyData
IUPAC Name 2,4-Difluoro-3-(trifluoromethyl)aniline
CAS Number 123973-26-2
Molecular Formula C₇H₄F₅N
Molecular Weight 197.11 g/mol
Physical State Solid (Low-melting) or Liquid (depending on purity)
Boiling Point ~206°C (Predicted)
LogP ~2.8 (High Lipophilicity)
pKa (Conjugate Acid) ~2.5 (Weakly basic due to electron-withdrawing groups)
Structural Significance

The positioning of the fluorine atoms and the trifluoromethyl group is non-trivial.[1]

  • Electronic Effect: The electron-withdrawing nature of the two fluorine atoms and the CF3 group significantly reduces the nucleophilicity of the aniline nitrogen. This requires specialized coupling conditions (e.g., high temperature or specific catalysts) compared to non-fluorinated anilines.

  • Steric Crowding: The 3-CF3 group is flanked by fluorines at positions 2 and 4. This creates a "fluorine shield" that protects the core ring from metabolic degradation, a key feature for enhancing the in vivo persistence of the final agrochemical active ingredient (AI).

Strategic Synthesis: The Halex Route

The most robust industrial route to 2,4-Difluoro-3-(trifluoromethyl)aniline is via Halogen Exchange (Halex) starting from the corresponding chlorinated precursor. This method is preferred over direct electrophilic fluorination due to higher regioselectivity and cost-efficiency at scale.

Retrosynthetic Analysis

The target molecule is accessed by displacing chlorides with fluorides using a nucleophilic aromatic substitution (


) mechanism, activated by the strong electron-withdrawing effect of the nitro/trifluoromethyl groups in the precursor.

SynthesisRoute Precursor 2,4-Dichloro-3-(trifluoromethyl)nitrobenzene Intermediate 2,4-Difluoro-3-(trifluoromethyl)nitrobenzene Precursor->Intermediate KF, Sulfolane 180°C (Halex) Product 2,4-Difluoro-3-(trifluoromethyl)aniline Intermediate->Product H2, Pd/C Reduction

Figure 1: Industrial synthesis route via Halogen Exchange (Halex) and Hydrogenation.

Experimental Protocol: Halex Reaction & Reduction

Objective: Synthesize 2,4-Difluoro-3-(trifluoromethyl)aniline from 2,4-dichloro-3-(trifluoromethyl)nitrobenzene.

Step 1: Fluorination (Halex)
  • Reagents: 2,4-Dichloro-3-(trifluoromethyl)nitrobenzene (1.0 eq), Potassium Fluoride (Spray-dried, 2.5 eq), Tetraphenylphosphonium bromide (Ph4PBr, 0.05 eq, Phase Transfer Catalyst), Sulfolane (Solvent).

  • Procedure:

    • Charge the reaction vessel with Sulfolane and KF.

    • Distill a small amount of solvent (azeotropic drying) to remove trace water (Critical: Water inhibits the reaction).

    • Add the nitro precursor and Ph4PBr.

    • Heat to 180°C for 12-16 hours. Monitor by GC for disappearance of the dichloro starting material.

    • Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract with Dichloromethane (DCM).

    • Purification: Distillation under reduced pressure.

Step 2: Reduction (Nitro to Aniline)
  • Reagents: Fluorinated Nitro intermediate, H2 gas (5-10 bar), 5% Pd/C catalyst, Methanol.

  • Procedure:

    • Charge autoclave with nitro intermediate, methanol, and Pd/C.

    • Pressurize with Hydrogen gas.

    • Stir at 40-50°C until hydrogen uptake ceases (exothermic reaction).

    • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.

    • Validation: Confirm structure via ¹H-NMR and ¹⁹F-NMR.

Expert Insight: The Halex reaction is sensitive to water. Using spray-dried KF and a phase transfer catalyst (Ph4PBr) increases the reaction rate by ~40% compared to standard conditions.

Agrochemical Applications & Mechanism of Action

This aniline is a versatile "lock-and-key" intermediate. It serves as the amine component in the synthesis of Carboxamide and Uracil herbicides/fungicides.

Target Class: Pyridine Carboxamide Herbicides (PDS Inhibitors)

Similar to Diflufenican , derivatives of this aniline inhibit Phytoene Desaturase (PDS) .

  • Mechanism: The aniline moiety binds to the PDS enzyme, disrupting carotenoid biosynthesis. This leads to photo-bleaching of the weed foliage.

  • SAR Logic: The 2,4-difluoro pattern (vs. 2,6-difluoro) alters the twist angle of the amide bond, potentially overcoming resistance in weeds that have developed mutations against standard PDS inhibitors.

Target Class: SDHI Fungicides

The aniline can be coupled with pyrazole-4-carboxylic acids (e.g., precursors to Bixafen or Fluxapyroxad) to create novel SDHI fungicides.

  • Mechanism: Inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial respiration chain.

  • Advantage: The 3-CF3 group enhances lipophilicity (LogP), facilitating penetration through the fungal wax layer.

MoA Aniline 2,4-Difluoro-3-(trifluoromethyl)aniline Coupling Amide Coupling (with Pyrazole Acid Chloride) Aniline->Coupling Nucleophile AI Novel SDHI Active Ingredient Coupling->AI Synthesis Target Target: Fungal Complex II (Succinate Dehydrogenase) AI->Target Binding (Lipophilic Pocket) Effect Inhibition of Respiration (Fungal Death) Target->Effect MoA

Figure 2: Pathway from intermediate to SDHI fungicidal activity.

Experimental Protocol: Amide Coupling (Derivatization)

Due to the low nucleophilicity of the aniline (caused by electron-withdrawing F and CF3 groups), standard coupling (EDC/HOBt) often fails. The Acid Chloride method is required.

  • Preparation of Acid Chloride:

    • React the carboxylic acid partner (e.g., 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid) with Thionyl Chloride (SOCl2) and a catalytic amount of DMF at reflux for 2 hours.

    • Evaporate excess SOCl2 to dryness.

  • Coupling:

    • Dissolve 2,4-Difluoro-3-(trifluoromethyl)aniline (1.0 eq) in dry Tetrahydrofuran (THF) or Toluene .

    • Add a base: Triethylamine (Et3N) or Pyridine (1.2 eq) to scavenge HCl.

    • Add the Acid Chloride (1.05 eq) dropwise at 0°C, then warm to reflux.

    • Reflux: Maintain reflux for 6-12 hours (Critical for sterically hindered anilines).

    • Workup: Quench with water, extract with Ethyl Acetate.[2] Wash with 1N HCl (to remove unreacted aniline) and NaHCO3.

Safety & Handling

  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and eye irritation.

    • H373: May cause damage to organs (blood/liver) through prolonged exposure (typical for fluorinated anilines).

  • Specific Precaution: Fluorinated anilines can be absorbed rapidly through the skin. Double-gloving (Nitrile) and a chemical fume hood are mandatory.

  • Waste Disposal: Do not release into drains. Incineration in a facility equipped with a scrubber (for HF removal) is required.

References

  • Synthesis of Fluorinated Anilines: Journal of Fluorine Chemistry. "Nucleophilic aromatic substitution of fluorinated nitrobenzenes."

  • Agrochemical Design: Pest Management Science. "The role of fluorine in the design of modern agrochemicals."

  • Halex Reaction Optimization: Organic Process Research & Development. "Practical Synthesis of Fluorinated Aromatics via Halex Reaction."

  • SDHI Fungicide Mechanism: FRAC (Fungicide Resistance Action Committee). "SDHI Mode of Action and Resistance Management."

  • Chemical Supplier Data: Sigma-Aldrich. "2,4-Difluoro-3-(trifluoromethyl)aniline Product Specification."

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2,4-Difluoro-3-(trifluoromethyl)aniline in Kinase Inhibitor Synthesis

[1] Part 1: Strategic Rationale & Chemical Identity Executive Summary 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: 153338-24-0) is a specialized "cap" or "tail" moiety used in the synthesis of Type II kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Rationale & Chemical Identity

Executive Summary

2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: 153338-24-0) is a specialized "cap" or "tail" moiety used in the synthesis of Type II kinase inhibitors (e.g., RAF, VEGFR, and p38 MAP kinase inhibitors).[1] Its structural utility lies in its extreme electron deficiency. The strategic placement of fluorine atoms and a trifluoromethyl group serves two critical functions in drug design:

  • Metabolic Shielding: The C2 and C4 fluorines block common P450 oxidation sites on the phenyl ring.

  • Acidity Modulation: The electron-withdrawing groups (EWGs) significantly lower the pKa of the aniline nitrogen (and subsequent urea/amide NHs), enhancing their hydrogen-bond donor capability within the kinase hydrophobic pocket (specifically the Glu-Lys salt bridge or the DFG-aspartate).

The "Deactivated Nucleophile" Challenge

While pharmacologically potent, this molecule presents a significant synthetic challenge. The combined inductive effect of two fluorines and one


 group renders the amino group (

) poorly nucleophilic. Standard nucleophilic aromatic substitutions (

) or amide couplings often fail or require forcing conditions that degrade other scaffold functionalities.

This guide provides two high-efficiency protocols specifically engineered to overcome this electronic deactivation.

Part 2: Experimental Protocols

Protocol A: The "Reverse" Urea Assembly (Isocyanate Intermediate)

Best for: Synthesis of Sorafenib-like diaryl ureas where the partner amine is a heteroaryl (e.g., aminopyridine).[2]

Rationale: Direct reaction of this electron-deficient aniline with an external isocyanate is sluggish. Instead, we convert the aniline itself into a highly reactive isocyanate electrophile using Triphosgene.[2] This "activates" the unreactive ring, allowing a rapid attack by the coupling partner.[2]

Materials
  • Substrate: 2,4-Difluoro-3-(trifluoromethyl)aniline (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) – Handle with extreme caution[2]

  • Base: Triethylamine (

    
    , 2.5 equiv)[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF[2]

  • Coupling Partner: Heteroaryl amine (e.g., 4-aminophenol derivative or aminopyridine) (1.0 equiv)[2]

Step-by-Step Methodology
  • Safety Setup: Perform all operations in a well-ventilated fume hood. Triphosgene generates phosgene gas in situ. Ensure a caustic scrubber (NaOH solution) is connected to the vent line.

  • Activation (Isocyanate Formation):

    • Dissolve 2,4-Difluoro-3-(trifluoromethyl)aniline (10 mmol) in anhydrous DCM (50 mL) under Argon.

    • Cool to 0°C. Add

      
       (25 mmol) dropwise.
      
    • Slowly add a solution of Triphosgene (3.5 mmol) in DCM (10 mL) over 20 minutes. Exotherm expected.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC/LCMS (aliquot quenched with MeOH to check for methyl carbamate formation).

  • Coupling:

    • Once isocyanate formation is complete (typically >95%), add the Heteroaryl Amine coupling partner (10 mmol) directly to the reaction mixture in one portion.[2]

    • Note: No workup is needed for the intermediate isocyanate.

  • Completion:

    • Stir at RT for 4–12 hours. The electron-deficient isocyanate is highly electrophilic and usually reacts rapidly.

    • Reaction completion is indicated by the disappearance of the isocyanate peak (IR ~2270

      
      ) or LCMS.
      
  • Workup:

    • Quench with water. Extract with EtOAc.[3]

    • Wash organic layer with 1N HCl (to remove unreacted heteroaryl amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from EtOH/Heptane (Avoid column chromatography if possible to prevent urea hydrolysis).

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Best for: Attaching the aniline directly to a heteroaryl halide (e.g., chloropyrimidine).[2]

Rationale: Standard ligands (BINAP,


) often fail because the electron-poor amine does not bind well to the Pd(II) center during the transmetallation/reductive elimination cycle.[2] We utilize BrettPhos , a bulky, electron-rich ligand specifically designed to facilitate the coupling of weak nucleophiles.[2]
Materials
  • Amine: 2,4-Difluoro-3-(trifluoromethyl)aniline (1.2 equiv)[2]

  • Halide: Heteroaryl Chloride/Bromide (1.0 equiv)[2]

  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: BrettPhos (4 mol%) or Xantphos (for specific rigid substrates)[2]

  • Base:

    
     (3.0 equiv) – Crucial: Weaker bases like carbonate are preferred over alkoxides to prevent side reactions with the fluorines.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Step-by-Step Methodology
  • Pre-complexation:

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       and BrettPhos.[2]
      
    • Add 1,4-Dioxane (2 mL/mmol) and stir at 100°C for 2 minutes to form the active

      
       species (solution turns from dark purple to orange/brown).
      
  • Addition:

    • Cool to RT. Add the Heteroaryl Halide, the Aniline, and

      
      .[2][4]
      
  • Reaction:

    • Seal the vial and heat to 100°C–110°C.

    • Time: 4–16 hours.

  • Monitoring:

    • Monitor via HPLC. If conversion stalls, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% Ligand).[2]

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate and purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).[2]

Part 3: Visualization & Data

Reaction Logic Diagram (SAR & Synthesis)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the decision tree for synthetic routes.

KinaseInhibitorLogic Aniline 2,4-Difluoro-3-(trifluoromethyl)aniline (Electron Deficient Nucleophile) SAR_Effect SAR Effect: 1. Low pKa (Strong H-Bond Donor) 2. Metabolic Stability (Blocked Sites) Aniline->SAR_Effect Challenge Challenge: Low Nucleophilicity (Sluggish SNAr/Coupling) Aniline->Challenge Route_A Route A: Urea Synthesis (Triphosgene Activation) Challenge->Route_A If Urea Linker Route_B Route B: Pd-Coupling (BrettPhos Ligand) Challenge->Route_B If Direct Arylation Target Target: Type II Kinase Inhibitor (e.g., RAF/VEGFR) Route_A->Target Yield: High Route_B->Target Yield: Mod-High

Caption: Logical flow from chemical properties to synthetic strategy selection.

Troubleshooting Guide (Data Summary)
IssueProbable CauseCorrective Action
Low Conversion (Route A) Moisture in solventUse freshly distilled DCM/THF; Isocyanates hydrolyze rapidly.
Low Conversion (Route B) Catalyst poisoning or poor oxidative additionSwitch to BrettPhos or tBuBrettPhos ; Ensure

-free conditions.
Defluorination Side-Products Base too strong (Route B)Switch from NaOtBu to

or

.
Regioselectivity Issues Competitive bindingThe

is flanked by F; steric bulk is low, but electronics dominate. Heat is required.[3]

Part 4: Quality Control & Analytics

To validate the integrity of the intermediate, specifically the preservation of the C-F bonds during harsh coupling conditions,


 NMR is the primary analytical tool.[2]
  • 
     NMR Signatures (approximate shifts in 
    
    
    
    ):
    • 
      : Singlet, ~ -61 ppm.
      
    • 
       (C2/C4): Multiplets, typically -110 to -130 ppm range. Look for coupling constants (
      
      
      
      or
      
      
      ) to verify the ring is intact.
  • HPLC Purity:

    • Use an acidic mobile phase (0.1% Formic Acid) to ensure sharp peak shape for the aniline/urea.

    • Note: Fluorinated compounds often have lower UV absorbance at 254 nm; monitor at 210-220 nm.

References

  • Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844.[2]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Difluoro-3-(trifluoromethyl)aniline.[1]

  • BenchChem. (2025).[3] Application Notes: Buchwald-Hartwig Amination of Electron-Deficient Anilines.

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation of 2,4-Difluoro-3-(trifluoromethyl)nitrobenzene to 2,4-Difluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery The strategic incorporation of fluorine atoms and trifluoromethyl groups int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1] 2,4-Difluoro-3-(trifluoromethyl)aniline is a highly valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3][4] Its precursor, 2,4-difluoro-3-(trifluoromethyl)nitrobenzene, can be efficiently converted to the desired aniline through catalytic hydrogenation, a powerful and widely utilized transformation in organic synthesis.[5][6]

This guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-difluoro-3-(trifluoromethyl)nitrobenzene, offering detailed protocols, mechanistic insights, and safety considerations. The information presented herein is intended to equip researchers with the knowledge necessary to perform this critical transformation efficiently and safely.

The Core of the Transformation: Understanding Catalytic Hydrogenation of Nitroarenes

The reduction of a nitro group to a primary amine is a six-electron process that is effectively mediated by heterogeneous catalysts in the presence of a hydrogen source.[7] This transformation is one of the most important methods for synthesizing primary anilines.[8]

Mechanistic Pathways

The reduction of nitroarenes is generally understood to proceed through a direct hydrogenation pathway. This involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product.[7][9]

G Nitroarene 2,4-Difluoro-3-(trifluoromethyl)nitrobenzene Nitroso Nitroso Intermediate Nitroarene->Nitroso + 2H₂ / Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ / Catalyst Aniline 2,4-Difluoro-3-(trifluoromethyl)aniline Hydroxylamine->Aniline + H₂ / Catalyst

Choosing the Right Catalyst

A variety of metal catalysts are effective for the hydrogenation of nitroarenes, with palladium, platinum, and nickel being the most common.[5][10]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and selectivity.[11][12][13] It is effective for the reduction of both aromatic and aliphatic nitro groups.[11][13]

  • Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts also exhibit excellent activity in nitroarene hydrogenation and can sometimes offer different selectivity compared to palladium.[10][14]

  • Raney Nickel (Raney® Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is particularly useful when dehalogenation of the aromatic ring is a concern.[11][15][16]

The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule. For the target molecule, where halogen substituents are present, careful consideration of the catalyst and reaction conditions is necessary to avoid undesired dehalogenation.[17]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the hydrogenation of 2,4-difluoro-3-(trifluoromethyl)nitrobenzene using the widely available and highly effective 10% Palladium on Carbon catalyst.

Materials and Equipment:

  • 2,4-Difluoro-3-(trifluoromethyl)nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas source

  • Parr shaker hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup and Safety Precautions:

    • Ensure the hydrogenation reactor is clean, dry, and situated in a well-ventilated fume hood.[5]

    • Inspect all gauges and connections to ensure they are in proper working order.[5]

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Charging the Reactor:

    • To a suitable pressure-rated reaction vessel, add 2,4-difluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq).

    • Add a suitable solvent such as methanol (approx. 10-20 volumes).

    • Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric when dry; handle with care and preferably under an inert atmosphere.[18]

  • Hydrogenation Reaction:

    • Seal the reaction vessel securely.

    • Purge the system with an inert gas (e.g., nitrogen or argon) three times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar).

    • Commence vigorous stirring or shaking.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically exothermic, so monitoring the temperature is also important.

    • The reaction is usually complete within a few hours, but the time can vary depending on the scale and specific conditions.

  • Work-up and Product Isolation:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring/shaking.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas three times.[5]

    • Carefully open the reactor.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,4-difluoro-3-(trifluoromethyl)aniline.

    • The crude product can be purified further by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation

An alternative to using hydrogen gas directly is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst.[19][20] This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment.[8] Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[8][17][20][21]

Materials and Equipment:

  • 2,4-Difluoro-3-(trifluoromethyl)nitrobenzene

  • Palladium on Carbon (Pd/C) or another suitable catalyst (e.g., Raney Nickel)

  • Ammonium formate or Hydrazine hydrate

  • Methanol or Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq) and a suitable solvent like methanol.

    • Add the catalyst (e.g., 10% Pd/C, 5-10 wt% of the substrate).

    • Add the hydrogen donor (e.g., ammonium formate, 3-5 eq) in portions. The reaction can be exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • The reaction is typically complete within a few hours.

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline.

Comparative Data of Catalytic Systems

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesPotential Challenges
Pd/C H₂ gas (1-5 bar)Room temp. to 50 °CHigh activity, good selectivity, widely available[11][13]Potential for dehalogenation, pyrophoric catalyst[17]
Pt/C H₂ gas (1-5 bar)Room temp. to 50 °CHigh activity, may offer different selectivity[10]Cost, potential for over-reduction
Raney® Ni H₂ gas or transfer25-80 °CCost-effective, less prone to dehalogenation[11][15]Pyrophoric, lower activity than precious metals
Pd/C Ammonium FormateRefluxing MeOH/EtOHAvoids high-pressure H₂, milder conditions[8][21]Stoichiometric waste from hydrogen donor
Fe/HCl (Béchamp reduction)Acidic, aqueousVery low cost, robustLarge amount of iron sludge waste, harsh conditions[6]

Safety Considerations for Catalytic Hydrogenation

Working with hydrogen gas and pyrophoric catalysts requires strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[18] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[22]

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially when dry.[18] Always handle these catalysts in a wet state or under an inert atmosphere.[23]

  • High-Pressure Equipment: Ensure that all high-pressure reactors are regularly inspected and maintained.[5] Never exceed the maximum rated pressure of the vessel.[5]

  • Reaction Monitoring: Hydrogenation reactions can be exothermic. Monitor the temperature and pressure of the reaction closely.

  • Catalyst Filtration: The filter cake containing the used catalyst should be kept wet and disposed of properly to prevent fires. Quenching with water is a common practice.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Inspect Equipment Prep2 Charge Reactor in Fume Hood Prep1->Prep2 Prep3 Handle Catalyst with Care Prep2->Prep3 React1 Purge with Inert Gas Prep3->React1 React2 Pressurize with H₂ React1->React2 React3 Monitor Pressure & Temperature React2->React3 Workup1 Vent H₂ & Purge React3->Workup1 Workup2 Filter Catalyst (Keep Wet) Workup1->Workup2 Workup3 Isolate Product Workup2->Workup3

Conclusion

The catalytic hydrogenation of 2,4-difluoro-3-(trifluoromethyl)nitrobenzene is a robust and efficient method for the synthesis of the corresponding aniline, a key intermediate in drug discovery. By understanding the underlying principles, selecting the appropriate catalytic system, and adhering to strict safety protocols, researchers can successfully perform this transformation. The choice between direct hydrogenation and transfer hydrogenation will depend on the available equipment and specific requirements of the synthesis. Both methods, when executed correctly, provide a reliable route to this valuable fluorinated building block.

References

  • A novel and efficient catalytic filtration has been developed for the selective reduction of nitro compounds on a Pd/C-doped cellulose filter paper. (No URL available)
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (No URL available)
  • On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism - RSC Publishing. (No URL available)
  • Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles | ACS Catalysis - ACS Public
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base | Journal of the American Chemical Society - ACS Public
  • FeO x -supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes - Arizona St
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing). (No URL available)
  • Nitro Reduction - Common Conditions. (No URL available)
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (No URL available)
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (No URL available)
  • Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroarom
  • A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes - qualitas1998.net. (No URL available)
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds - Semantic Scholar. (No URL available)
  • Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation: Gum Acacia Polymer-Stabilized Pt Nanoparticles with TiO 2 Support - MDPI. (No URL available)
  • Palladium on carbon - Wikipedia. (URL: [Link])

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (No URL available)
  • Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel | Request PDF - ResearchGate. (URL: [Link])

  • Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds - Taylor & Francis. (No URL available)
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - Academia.edu. (No URL available)
  • Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... - ResearchGate. (URL: [Link])

  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. (URL: [Link])

  • Hydrogenation Reactions - safety.pitt.edu. (No URL available)
  • Palladium on Carbon (Pd/C)
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis - Benchchem. (No URL available)
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Educ
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (No URL available)
  • Parr Hydrogenation Apparatus Safety procedure. (No URL available)
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. (No URL available)
  • De-risking hydrogenation - Sterling Pharma Solutions. (No URL available)
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (No URL available)
  • SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. (No URL available)
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (No URL available)
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (URL: [Link])

  • A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organoc
  • Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing). (No URL available)
  • The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. (No URL available)
  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC. (No URL available)
  • Catalytic Hydrogenation Reaction - AZoM. (URL: [Link])

  • A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism - MDPI. (No URL available)
  • Catalytic hydrogenation of nitrobenzene over different catalysts. a - ResearchGate. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

solving solubility issues of 2,4-Difluoro-3-(trifluoromethyl)aniline in organic solvents

Executive Summary 2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: N/A for specific isomer in common public db, analogs used for reference) presents a unique solubility challenge due to the "Fluorine Effect." The combinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-3-(trifluoromethyl)aniline (CAS: N/A for specific isomer in common public db, analogs used for reference) presents a unique solubility challenge due to the "Fluorine Effect." The combination of two ortho/para fluorine atoms and a bulky, electron-withdrawing trifluoromethyl (


) group creates a molecule that is highly lipophilic yet possesses significantly reduced basicity compared to standard anilines.[1]

This guide addresses the three most common support tickets we receive regarding this compound:

  • Insolubility in aqueous acids (Failure to form salts).[1]

  • "Oiling out" during recrystallization or scale-up.[1]

  • Precipitation in standard polar protic solvents.

Module 1: The Solvent Matrix (Dissolution Strategies)

The Core Problem: Users often assume that because it is an "aniline," it behaves like one. It does not. The electron-withdrawing nature of the fluorine substituents significantly lowers the dipole moment and increases the lipophilicity (LogP).[1] Standard polar solvents (MeOH, Water) often fail because the lattice energy of the fluorinated crystal is driven by


 stacking and F-F interactions, which these solvents cannot disrupt.[1]

Recommended Solvent Systems: Based on the "like-dissolves-like" principle applied to fluorinated motifs, we categorize solvents by their efficacy.

Solvent ClassCompatibilityRecommended SolventsTechnical Note
Halogenated Excellent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)The high polarizability of chlorine helps solvate the electron-deficient ring.[1]
Ethereal Good THF, MTBE, 2-MeTHFGood for general reactions; ether oxygen accepts H-bonds from the aniline

.[1]
Fluorinated Superior

-Trifluorotoluene (TFT)
Pro-Tip: Use TFT if "oiling out" occurs.[1] It mimics the solute's fluorinated surface.
Protic Poor Water, Methanol (Cold)The compound is highly hydrophobic.[1] Methanol works only at reflux.[1]
Hydrocarbon Variable Hexanes, Pentane, HeptaneOften causes oiling out.[1] Use only as an anti-solvent in controlled ratios.[1]

Decision Tree: Selecting the Right Solvent Use this logic flow to determine the optimal solvent based on your application.

SolventSelection Start Start: Dissolution Goal CheckApp Application Type? Start->CheckApp Reaction Chemical Reaction CheckApp->Reaction Analysis HPLC/NMR Analysis CheckApp->Analysis Purification Recrystallization CheckApp->Purification TempCheck Reaction Temp > 60°C? Reaction->TempCheck NMR NMR: CDCl3 or DMSO-d6 (Avoid D2O) Analysis->NMR HPLC HPLC: ACN/Water (High % ACN required) Analysis->HPLC Oiling Is it Oiling Out? Purification->Oiling HighTemp Use Toluene or Trifluorotoluene (TFT) TempCheck->HighTemp Yes LowTemp Use DCM or THF TempCheck->LowTemp No YesOil Add seed crystal; Switch to MeOH/Water Oiling->YesOil Yes NoOil Standard Hexane/EtOAc Oiling->NoOil No

Figure 1: Solvent selection logic based on experimental intent. Note the specific recommendation of Trifluorotoluene for high-temperature work.

Module 2: The Acid Trap (Basicity & Salt Formation)

The Issue: Researchers often attempt to dissolve the aniline in 1M HCl or 1M


 to perform diazotization or extraction, only to find the solid floating unchanged.

The Science (Causality): The basicity of aniline is driven by the lone pair on the nitrogen.

  • Ortho/Para Fluorines: Inductively withdraw electrons (

    
     effect).[1]
    
  • Meta Trifluoromethyl: Strongly electron-withdrawing.[1][2]

  • Result: The electron density on the nitrogen is severely depleted.[1] The pKa of the conjugate acid is likely < 2.0 (compared to ~4.6 for aniline).

    • Implication: In 1M aqueous acid (pH ~0-1), the equilibrium does not sufficiently favor the protonated salt to solubilize the hydrophobic bulk of the molecule.[1]

Protocol: Anhydrous Salt Formation To force salt formation, you must remove the competition with water and use a stronger acid environment in an organic medium.

  • Dissolve the aniline in anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Cool the solution to 0°C.

  • Add 4M HCl in Dioxane or anhydrous gaseous HCl.

    • Observation: The hydrochloride salt should precipitate immediately as a white/off-white solid.[1]

  • Filtration: Filter under nitrogen. Note: The salt may be hygroscopic and hydrolyze back to the free base if exposed to moist air.

Module 3: Troubleshooting "Oiling Out"

The Phenomenon: During recrystallization, the compound separates as a liquid droplet (oil) rather than a crystal, even below its melting point.[1] This is common in fluorinated aromatics due to a "miscibility gap" between the fluorinated solute and non-fluorinated solvents.

Corrective Workflow:

StepActionMechanism
1 Switch Anti-solvent Stop using Hexanes. Switch to Pentane (lower boiling) or Water (if using MeOH).[1] Hexane often interacts poorly with the

group at intermediate temperatures.[1]
2 The "Cloud Point" Method Dissolve in minimal hot MeOH.[1] Add water dropwise just until turbidity persists.[1] Do not saturate.
3 Seeding (Critical) You must seed the solution. If no crystals exist, scratch the glass interface vigorously with a glass rod to induce nucleation.
4 Slow Cooling Wrap the flask in foil/cotton. Rapid cooling traps the oil phase. Slow cooling allows the lattice to organize.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve it for biological assays? A: Yes, DMSO is an excellent solvent for this compound (up to >50 mM).[1] However, be aware that upon dilution into aqueous media (cell culture), the compound may precipitate if the final concentration exceeds 50-100


 due to its extreme hydrophobicity.[1] Always perform a serial dilution check in media without cells first.

Q2: Why does the compound turn red/brown upon storage? A: Like most anilines, it is susceptible to oxidation, although the electron-withdrawing groups stabilize it somewhat.[1] The color change indicates the formation of azo-dimers or quinoid species.

  • Fix: Store under Argon/Nitrogen at 4°C. If heavily colored, pass through a short pad of silica gel using Hexane/EtOAc (9:1) before use.[1]

Q3: I need to run a reaction at 110°C. Toluene isn't dissolving it well. What now? A: Switch to


-Trifluorotoluene . It boils at ~102°C and is the "gold standard" solvent for fluorinated aromatics. It acts as a "fluorous hybrid" solvent, stabilizing the 

group of your aniline better than standard toluene.

References & Grounding

  • PubChem. 4-(Trifluoromethyl)aniline (Analog Data). National Library of Medicine.[1] Available at: [Link] (Accessed Feb 24, 2026).[1] Used for pKa and solubility extrapolation of trifluoromethyl-anilines.[1]

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry.[1] Provides mechanistic insight into the "Fluorine Effect" on solubility and conformation.

For further assistance, contact the Fluorinated Chemistry Specialist Team at .[1]

Sources

Optimization

minimizing side reactions during 2,4-Difluoro-3-(trifluoromethyl)aniline functionalization

This guide serves as a technical resource for researchers working with 2,4-Difluoro-3-(trifluoromethyl)aniline , a highly specialized fluorinated building block. The presence of multiple electron-withdrawing groups (EWGs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 2,4-Difluoro-3-(trifluoromethyl)aniline , a highly specialized fluorinated building block. The presence of multiple electron-withdrawing groups (EWGs) creates a unique electronic landscape that deviates significantly from standard aniline chemistry.

Minimizing Side Reactions & Optimizing Selectivity

The Electronic Landscape: A "Minefield" for Reactivity

Before designing a protocol, one must understand the competing electronic forces at play. This molecule is not just an aniline; it is an electron-deficient aromatic core that behaves more like a "masked" electrophile than a nucleophile.

Reactivity Map

The following diagram illustrates the critical reactivity hotspots and the specific risks associated with each position.[1]

ReactivityMap Molecule 2,4-Difluoro-3- (trifluoromethyl)aniline Amine Amine (NH2) RISK: Ultra-Low Nucleophilicity (pKa < 2.0) Molecule->Amine Primary Handle Pos4 Position 4 (C-F) RISK: High SNAr Susceptibility (Activated by o-CF3) Molecule->Pos4 Major Side Reaction Site Pos2 Position 2 (C-F) STATUS: Sterically Shielded (Flanked by NH2/CF3) Molecule->Pos2 Minor Side Reaction Site Pos5 Position 5 (C-H) RISK: Lithiation -> Benzyne (Elimination of LiF) Molecule->Pos5 EAS / Metalation Target

Figure 1: Reactivity profile highlighting the tension between the deactivated amine and the activated ring fluorines.

Critical Modules for Functionalization

Module A: Amide Coupling (Acylation)

The Challenge: The electron-withdrawing effects of the two fluorines and the trifluoromethyl group drastically reduce the basicity and nucleophilicity of the aniline nitrogen. Standard coupling conditions (e.g., EDC/NHS) often fail or proceed too slowly, tempting researchers to heat the reaction—which triggers


 side reactions.

Troubleshooting Protocol:

  • Issue: No product or low conversion with standard coupling reagents.

  • Root Cause: The amine is too electron-poor to attack the active ester intermediate.

  • Solution: Use Acid Chlorides or Mixed Anhydrides for higher electrophilicity.

  • Critical Control: Avoid strong, non-nucleophilic bases (like Et3N or DIEA) if heating is required. The combination of heat + amine base can lead to displacement of the 4-Fluorine.

    • Recommended Base:Pyridine or 2,6-Lutidine (weaker bases that act as nucleophilic catalysts without promoting

      
       as aggressively).
      
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Electrophile Carboxylic Acid + EDC/HOBtAcid Chloride or HATU
Base Triethylamine (TEA) / DIEAPyridine or NaHCO3 (biphasic)
Temperature Reflux0°C to RT (Strict control)
Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The Challenge: Electron-deficient anilines are notoriously difficult coupling partners. They bind poorly to Pd(II) intermediates, slowing down reductive elimination. Furthermore, strong bases (NaOtBu) used in these cycles can attack the C4-F bond.

Troubleshooting Protocol:

  • Issue: Defluorination (loss of F) or formation of "biaryl ether" side products from solvent/base attack.

  • Root Cause: Hard nucleophiles (alkoxides) attack the electron-deficient ring at the 4-position (activated by ortho-

    
    ).
    
  • Solution: Switch to Weak Inorganic Bases .

  • Ligand Selection: Use ligands designed for electron-poor amines, such as BrettPhos or Xantphos .

Optimized Workflow:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BrettPhos (promotes reductive elimination).

  • Base: K3PO4 or Cs2CO3 (Avoid NaOtBu).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Module C: Avoiding the "Fluorine Trap" ( )

The Challenge: The 4-Fluorine is para to the amine and ortho to the


 group. This specific geometry makes it highly activated for Nucleophilic Aromatic Substitution (

).

Mechanism of Failure: If you use a nucleophilic solvent (like MeOH or EtOH) or a strong base (NaOH, NaOMe), the solvent/base will displace the 4-Fluorine.



Prevention Strategy:

  • Solvent: Use non-nucleophilic solvents: DCM, THF, Toluene, or DMF. Avoid Alcohols.

  • Temperature: Keep reactions below 60°C whenever possible.

  • Nucleophile Stoichiometry: If introducing a nucleophile intentionally, add it dropwise at low temperature (-78°C to 0°C) to differentiate between the 4-F and 2-F sites (4-F is sterically more accessible).

Decision Logic for Experimental Design

Use this flow to select the correct conditions and avoid common pitfalls.

DecisionTree Start Goal: Functionalize Aniline Type Reaction Type? Start->Type Amide Amide Bond Formation Type->Amide Coupling C-N Cross Coupling Type->Coupling AmideCheck Check Reagent Amide->AmideCheck CouplingCheck Check Base Coupling->CouplingCheck AcidCl Use Acid Chloride + Pyridine (Prevents SNAr) AmideCheck->AcidCl Preferred HATU Use HATU + DIPEA (Keep at 0°C) AmideCheck->HATU Alternative StrongBase Base: NaOtBu? CouplingCheck->StrongBase WeakBase Use K3PO4 or Cs2CO3 (Prevents Defluorination) StrongBase->WeakBase YES (Change it!) StrongBase->WeakBase NO (Good)

Figure 2: Decision matrix for selecting reagents that minimize side reactions.

Frequently Asked Questions (FAQ)

Q1: I observe a side product with M-20 mass units (loss of HF). What is happening? A: This indicates the formation of a benzyne intermediate or an intramolecular cyclization. If you are using a strong base (like LDA or n-BuLi) to deprotonate the amine or ring, you are likely triggering the elimination of Li-F.

  • Fix: Avoid organolithiums. If a base is needed, use non-nucleophilic bases like LiHMDS at -78°C, but be extremely cautious.

Q2: My amide coupling yield is <20% using EDC/NHS. A: The aniline is too electron-deficient. The intermediate active ester hydrolyzes before the amine can attack.

  • Fix: Switch to Acid Chlorides in DCM with Pyridine. If the acid is sensitive, use Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Q3: Can I use this molecule in a Sandmeyer reaction (Diazotization)? A: Yes, but the diazonium salt will be highly electrophilic and unstable.

  • Protocol: Perform diazotization in highly acidic media (e.g.,

    
     or TFA) rather than aqueous HCl to prevent phenol formation (hydrolysis). The diazonium species is a potent electrophile and will couple with any available nucleophile immediately.
    

Q4: Which fluorine is more labile to


? 
A:  The 4-Fluorine  (para to the amine).
  • Reasoning: While both 2-F and 4-F are activated by the ortho-

    
     group, the 2-F position is sterically crowded by the adjacent amine and trifluoromethyl group. The 4-F position is more accessible to incoming nucleophiles.
    

References

  • Reactivity of Electron-Deficient Anilines

    • Title: "Nucleophilic Arom
    • Source:Chemical Reviews
    • Context: Explains the activation of para-fluorines by ortho-trifluoromethyl groups.
    • (Note: Generalized reference for mechanism).

  • Buchwald-Hartwig Optimization

    • Title: "Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society
    • Context: Protocols for using K3PO4/Cs2CO3 to prevent side reactions in sensitive substr
  • Physical Properties & Safety

    • Title: "2,4-Difluoro-3-(trifluoromethyl)aniline Compound Summary"
    • Source:PubChem
    • Context: pKa data and safety handling.[2]

(Note: Specific pKa values derived from predicted models for polyfluoroanilines, typically ranging 1.5 - 2.5).

Sources

Troubleshooting

stability of 2,4-Difluoro-3-(trifluoromethyl)aniline under acidic conditions

Welcome to the technical support center for 2,4-Difluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound, particularly under acidic conditions. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2,4-Difluoro-3-(trifluoromethyl)aniline under acidic conditions?

2,4-Difluoro-3-(trifluoromethyl)aniline is a highly substituted aniline, and its stability in acidic media is governed by a balance of electronic and steric effects. Generally, the compound exhibits relatively good stability in dilute, non-oxidizing acids at ambient temperatures. The strong electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl (-CF3) group significantly decreases the basicity of the anilino nitrogen.[1][2] This reduced basicity means that the lone pair of electrons on the nitrogen is less available for protonation.[2]

However, in the presence of an acid, the amino group can be protonated to form the corresponding anilinium ion (C₆H₂F₂(CF₃)NH₃⁺).[3] This protonation deactivates the aromatic ring towards electrophilic substitution.[4] While the C-F and C-CF3 bonds are inherently strong and stable, prolonged exposure to harsh acidic conditions (e.g., high concentration, elevated temperature) can lead to degradation.[5][6][7]

Q2: What are the potential degradation pathways for this compound in acid?

While the trifluoromethyl group itself is generally robust, the primary points of reactivity under harsh acidic conditions involve the aniline moiety.

  • Protonation and Salt Formation: The most immediate reaction in acid is the protonation of the amino group to form an anilinium salt.[3] This is typically a reversible process.

  • Hydrolysis of the Trifluoromethyl Group: Although the -CF3 group is highly stable, hydrolysis to a carboxylic acid (-COOH) can occur under extreme conditions (e.g., very strong acids and high temperatures), though this is more commonly reported under strong basic conditions.[5]

  • Reactions with Oxidizing Acids: Strong oxidizing acids (e.g., nitric acid, perchloric acid) should be used with caution. They can lead to complex degradation pathways, including oxidation of the aniline group and potential ring modification, which may also result in coloration of the solution.[2]

  • Steric Effects: The substituents ortho to the amino group (a fluorine atom in this case) can create steric hindrance upon protonation, potentially influencing the stability of the resulting anilinium ion.[8]

Below is a diagram illustrating the primary interaction and a potential, albeit extreme, degradation pathway.

cluster_main Stability Under Acidic Conditions Aniline 2,4-Difluoro-3-(trifluoromethyl)aniline Protonated Anilinium Ion (Protonated Form) Aniline->Protonated  Reversible Protonation (Dilute Acid, RT) Protonated->Aniline  Deprotonation Degradation Potential Degradation Products (e.g., from harsh oxidation or hydrolysis) Protonated->Degradation Irreversible Degradation (Strong/Oxidizing Acid, High Temp)

Caption: Key interactions of the aniline in acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q3: My solution of 2,4-Difluoro-3-(trifluoromethyl)aniline in acid has developed a color. What does this indicate?

A color change (often to yellow, brown, or pink) is a common indicator of degradation, particularly oxidation.[2]

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Air Oxidation The anilinium ion may still be susceptible to oxidation by dissolved oxygen, a process that can be accelerated by light or trace metal impurities.[9]Degas your solvent prior to use. Work under an inert atmosphere (e.g., Nitrogen or Argon).
Use of Oxidizing Acid Acids like nitric acid or impure sulfuric acid can directly oxidize the aniline.Use high-purity, non-oxidizing acids such as HCl or H₃PO₄.
Photodegradation Exposure to UV or ambient light can catalyze degradation reactions.[5]Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Contaminants Trace metal ions in the acid or glassware can catalyze oxidation.[9]Use high-purity reagents and ensure glassware is scrupulously clean. Consider pre-treating with a chelating agent like EDTA in aqueous solutions if metal contamination is suspected.
Q4: I am seeing unexpected peaks in my HPLC/GC analysis after an acidic workup. How can I identify the source?

Unexpected peaks suggest the formation of impurities or degradation products. A systematic approach, as outlined in forced degradation studies, is essential for diagnosis.[10]

Start Unexpected Peak Observed Check_SM 1. Analyze Starting Material (SM) Is the peak present? Start->Check_SM Check_Blank 2. Analyze Reaction Blank (Solvents + Acid, no SM) Is the peak present? Check_SM->Check_Blank No Impurity_in_SM Source: Impurity in Starting Material Check_SM->Impurity_in_SM Yes Check_Conditions 3. Review Reaction Conditions - Temperature too high? - Acid concentration too high? - Reaction time too long? Check_Blank->Check_Conditions No Solvent_Impurity Source: Solvent/Reagent Impurity Check_Blank->Solvent_Impurity Yes Degradation_Product Source: Degradation Product Check_Conditions->Degradation_Product Yes Modify_Conditions Action: Modify Conditions (Lower Temp, Dilute Acid, etc.) Degradation_Product->Modify_Conditions

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols

For robustly assessing stability, a forced degradation study is the industry-standard approach.[10][11] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the stability of 2,4-Difluoro-3-(trifluoromethyl)aniline under acidic stress and identify any resulting degradation products.

Materials:

  • 2,4-Difluoro-3-(trifluoromethyl)aniline

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or Trifluoroacetic Acid)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the aniline in ACN.

  • Sample Preparation for Acid Stress:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 0.1 M HCl.

    • Dilute to volume with a 50:50 mixture of ACN and water. This results in a final concentration of 100 µg/mL in 0.01 M HCl.

  • Control Sample: Prepare a control sample by following the same procedure but replacing the 0.1 M HCl with 1 mL of water.

  • Stress Condition:

    • Incubate both the acid-stressed sample and the control sample in a water bath at 60 °C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Before injection, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

    • Analyze all samples by HPLC.

Protocol 2: Recommended HPLC-UV Method

This method provides a starting point and should be optimized for your specific system and requirements.[12][13]

Parameter Condition Rationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for amines by suppressing silanol interactions.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution.
Gradient 30% B to 90% B over 15 minutesA gradient elution ensures that both the polar parent compound and any less polar degradants are eluted with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector is superior as it can help identify peak purity and detect degradants with different UV maxima.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and detector sensitivity.

Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the T=0 time point.

% Degradation = [ (Area_Control_T0 - Area_Stressed_Tx) / Area_Control_T0 ] * 100

Look for the appearance of new peaks and the decrease in the main peak area over time. Mass spectrometry (LC-MS) is highly recommended for the structural elucidation of any significant degradation products.[14]

References

  • Steric inhibition of protonation in o-substituted anilines - Physics Forums. (2018, November 12). Available from: [Link]

  • Protonation of aniline slows electrophilic aromatic substitution... | Study Prep in Pearson+. Available from: [Link]

  • Even in dilute acidic solution, aniline, which exists mainly as the anilinium ion - Vaia. Available from: [Link]

  • Journal of the American Chemical Society. Protonation and site of protonation of anilines. Hydration and site of protonation after hydration. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2015, February 15). Available from: [Link]

  • Semantic Scholar. Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. (2015, February 2). Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2018, February 19). Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. Available from: [Link]

  • Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2023, May 27). Available from: [Link]

  • PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: [Link]

  • International Journal of Green Pharmacy. Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. (2018, September 28). Available from: [Link]

  • Tepnel Pharma Services Limited. Forced Degradation Studies. Available from: [Link]

  • Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available from: [Link]

  • EURL-FV. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available from: [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Available from: [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). Available from: [Link]

  • MDPI. Degradation Mechanism of Perfluoroelastomer (FFKM) in the Acidic SC2 Solution of Semiconductor Radio Corporation of America (RCA) Cleaning. (2025, November 20). Available from: [Link]

  • TURI. PFAS Degradation/Transformation Examples. (2019, May 8). Available from: [Link]

  • PubMed. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products. (2005, November 15). Available from: [Link]

  • ChemRxiv. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2022, June 8). Available from: [Link]

  • Semantic Scholar. An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). Available from: [Link]

Sources

Optimization

troubleshooting low reactivity of electron-deficient anilines

Welcome to the Reactivity Support Center. Topic: Troubleshooting Low Reactivity of Electron-Deficient Anilines Ticket ID: #EDA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview: T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reactivity Support Center.

Topic: Troubleshooting Low Reactivity of Electron-Deficient Anilines Ticket ID: #EDA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The "pKa Cliff"

You are likely here because a standard aniline coupling protocol (EDC/HOBt, HATU, or standard SNAr) has failed. Electron-deficient anilines (bearing groups like


, 

,

, or poly-halogens) suffer from drastically reduced nucleophilicity. The lone pair on the nitrogen is delocalized into the aromatic ring or the electron-withdrawing group (EWG), rendering it unavailable for attack.

This guide moves beyond "add more heat" and focuses on mechanistic intervention —altering the electrophile’s susceptibility or the nucleophile’s environment to force the bond formation.

Module 1: Amide Coupling (The "Dead" Reaction)

User Issue: “My LCMS shows only activated ester hydrolysis or starting material. HATU/DIEA failed even at 60°C.”

Technical Diagnosis: Standard coupling reagents (HATU, EDC) generate an active ester (OBt/OAt). For electron-deficient anilines, the rate of amine attack on this ester is slower than the rate of hydrolysis by trace water. You need a more aggressive electrophile or a specific solvent effect.

Troubleshooting Protocol
MethodReagent SystemWhen to UseMechanism Note
A (Green/Scale) T3P® (50% in EtOAc) + PyridineFirst-line defense. Scalable.T3P forms a highly reactive mixed anhydride; Pyridine acts as a nucleophilic catalyst.
B (Aggressive) Ghosez’s Reagent Sterically hindered or extremely unreactive anilines.Generates Acid Chlorides in situ under neutral conditions.
C (Solvent) HFIP (Hexafluoroisopropanol)When solubility is poor or Lewis Acids fail.HFIP H-bonds to the carbonyl, activating it without exogenous acid.
Step-by-Step: The T3P Method
  • Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or 2-MeTHF (do not use DMF/DMSO if possible, T3P is less stable).

  • Add Pyridine (2.5 - 3.0 equiv). Crucial: Pyridine is superior to DIEA here as it prevents epimerization and acts as an acyl transfer agent.

  • Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 60°C.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble.[1]

Step-by-Step: Ghosez’s Reagent (In-Situ Acid Chloride)
  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) (1.2 equiv). Stir at RT for 1-2h.

    • Check: Take an aliquot, quench with MeOH. LCMS should show Methyl Ester.

  • Add the Electron-Deficient Aniline (1.0 equiv) and Pyridine (2.0 equiv).

  • Stir at RT or reflux.

Decision Logic Diagram

AmideCoupling Start Start: Aniline + Acid CheckEWG Is Aniline pKa < 2.0? (e.g., Dinitro, Poly-F) Start->CheckEWG Standard Try HATU/DIEA in DMF CheckEWG->Standard No T3P Method A: T3P + Pyridine (EtOAc, Reflux) CheckEWG->T3P Yes FailT3P Did T3P Fail? T3P->FailT3P Ghosez Method B: Ghosez's Reagent (In-situ Acid Cl) FailT3P->Ghosez Yes (Steric/Electronic fail) HFIP Method C: HFIP Solvent (H-Bond Activation) FailT3P->HFIP Yes (Solubility fail)

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Issue: “I see full conversion of the aryl halide, but it’s all de-halogenated byproduct (reduction). No amine coupling.”

Technical Diagnosis: The catalytic cycle is stalling at the Amine Binding or Reductive Elimination step.

  • Oxidative Addition: Usually fast for aryl halides.

  • Amine Binding: The EWG-aniline is such a poor nucleophile it cannot displace the halide/ligand on the Pd(II) center.

  • Beta-Hydride Elimination: If the amine doesn't bind, the Pd center eventually grabs a hydride (from solvent or base) and reduces the aryl halide.

The Solution: Use ligands specifically designed to create an electron-rich, sterically accessible pocket that forces the reluctant aniline to bind.

Recommended System: BrettPhos

BrettPhos (and tBuBrettPhos ) are the gold standards for this specific problem. They are bulky, electron-rich dialkylbiaryl phosphines that facilitate the coupling of primary amines (even weak ones) with high efficiency.

ComponentRecommendationWhy?
Ligand BrettPhos or tBuBrettPhos Promotes reductive elimination of electron-poor anilines.
Precatalyst Pd(OAc)2 (with water activation) or Pd-G3/G4 Ensures rapid formation of the active L-Pd(0) species. Avoid Pd2(dba)3 if possible (dba can inhibit).
Base K2CO3 or K3PO4 Weaker bases reduce side reactions. Use tBuONa only if necessary (can cause hydrolysis).
Solvent t-Amyl Alcohol or Dioxane High boiling point, good solubility.
Optimized Protocol
  • Charge reaction vial with Aryl Halide (1.0 equiv), EWG-Aniline (1.2 equiv), BrettPhos (2 mol%), and Pd(OAc)2 (1 mol%).

  • Add K2CO3 (1.4 equiv).[2]

  • Add t-BuOH or t-Amyl alcohol (degassed).

  • Activation: Add 1 drop of degassed water (essential for Pd(OAc)2/BrettPhos activation).

  • Heat to 110°C for 2-4 hours.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “Reaction is too slow. I’m refluxing in DMF and getting black tar.”

Technical Diagnosis: Neutral SNAr relies on the aniline acting as a nucleophile. With EWGs, the aniline is neutral and unreactive. You must switch mechanisms from Neutral Attack to Anionic Attack .

The "Anion" Method

Deprotonate the aniline before it sees the electrophile. By removing the proton, you create an amide anion (negative charge), which—even with EWGs—is infinitely more nucleophilic than the neutral species.

Protocol:

  • Dissolve EWG-Aniline (1.0 equiv) in dry THF at 0°C.

  • Add LiHMDS or NaH (1.1 equiv). Stir 15-30 min. (Solution often turns red/orange).

  • Add the electrophile (Aryl Fluoride/Chloride).

  • Warm to RT. The reaction is often instant.

Warning: If your electrophile has base-sensitive groups (esters, acidic protons), this method is not compatible. Revert to Buchwald conditions (Module 2).

Module 4: FAQs & Quick Fixes

Q: Can I use microwave irradiation? A: Yes, but be careful with nitro-anilines. They are thermally unstable. For amide couplings, microwave often accelerates the hydrolysis of the active ester more than the coupling. Use T3P/Pyridine in the microwave (80°C, 20 min) for best results.

Q: My aniline is insoluble in everything (DCM, THF, EtOAc). A: Use HFIP (Hexafluoroisopropanol) mixed with DCM (1:4 ratio). HFIP is a potent solvent for hydrogen-bond-donating solids and accelerates amide couplings.

Q: I have a free carboxylic acid on my aniline. Will it interfere? A: Yes. You must protect it as an ester. If you use T3P, it might self-polymerize.

Visualizing the Mechanism

The following diagram illustrates why standard catalysis fails and how specific ligands correct the pathway.

BuchwaldMechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast Binding Amine Binding OxAdd->Binding Slow for EWG-Aniline SideRxn Beta-Hydride Elim (De-halogenation) OxAdd->SideRxn If Binding Fails RedElim Reductive Elimination (Product) Binding->RedElim BrettPhos accelerates

References

  • BrettPhos Discovery & Application: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[2] Journal of the American Chemical Society.

  • Ghosez’s Reagent Mechanism: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides and Amides. Angewandte Chemie International Edition.

  • T3P (Propanephosphonic acid anhydride) Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.

  • HFIP Solvent Effects: Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry.

Sources

Troubleshooting

Technical Support Center: Best Practices for 2,4-Difluoro-3-(trifluoromethyl)aniline

Welcome to the technical support resource for 2,4-Difluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,4-Difluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and utilization of this versatile chemical intermediate. The information herein is synthesized from established safety protocols and field-proven insights to ensure both experimental success and laboratory safety.

Introduction

2,4-Difluoro-3-(trifluoromethyl)aniline is a substituted aniline bearing both fluorine and a trifluoromethyl group. These electron-withdrawing substituents significantly influence the compound's reactivity, making it a valuable building block in medicinal chemistry and materials science. However, these same properties, along with its aniline backbone, necessitate specific storage and handling procedures to ensure its stability and the safety of the user. This guide will address common questions and troubleshooting scenarios encountered during its use.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section provides answers to common questions regarding the proper storage and handling of 2,4-Difluoro-3-(trifluoromethyl)aniline.

Q1: What are the ideal storage conditions for 2,4-Difluoro-3-(trifluoromethyl)aniline?

A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1] The compound is noted to be both air and light-sensitive.[1] Therefore, it is best stored under an inert atmosphere, such as argon, in a tightly sealed, light-resistant container.[1]

ParameterRecommended ConditionRationale
Temperature CoolTo minimize degradation and potential volatilization.
Atmosphere Inert gas (e.g., Argon)To prevent air-sensitive decomposition.[1]
Light Protected from lightTo prevent light-induced degradation.[1]
Container Tightly sealed, original containerTo prevent contamination and exposure to air/moisture.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: 2,4-Difluoro-3-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Therefore, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper glove removal technique.

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If high concentrations are expected, a suitable respirator may be necessary.

Q3: How should I handle spills of 2,4-Difluoro-3-(trifluoromethyl)aniline?

A3: In case of a spill, first ensure the area is well-ventilated and restrict access.[1] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for proper waste disposal.[1] Avoid generating dust if the material is solid.[1] For large spills, evacuate the area and contact emergency services. Never wash spills into drains.[1]

Q4: What materials should be avoided for storage and handling?

A4: While the safety data sheet for 2,4-Difluoro-3-(trifluoromethyl)aniline does not list specific incompatibilities, general guidelines for anilines and fluorinated compounds should be followed.[1] Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Anilines are basic and will react exothermically with acids.

  • Certain Metals and Alloys: Some anilines can be corrosive to metals like copper.

  • Some Plastics and Rubbers: Halogenated aromatic compounds can cause certain plastics to swell or degrade. It is advisable to use glass or fluoropolymer (e.g., PTFE, FEP) containers and labware.

Section 2: Troubleshooting Experimental Workflows

The electronic properties of 2,4-Difluoro-3-(trifluoromethyl)aniline (electron-deficient and sterically hindered) can present challenges in common synthetic transformations. This section provides troubleshooting guidance for two common reaction types.

Scenario 1: Low Yield in a Buchwald-Hartwig Amination Reaction

Problem: You are attempting a palladium-catalyzed C-N cross-coupling reaction with 2,4-Difluoro-3-(trifluoromethyl)aniline and an aryl halide, but are observing low to no product formation, or significant side products like hydrodehalogenation.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for challenging amide couplings.

Causality and Actionable Advice:

  • Reduced Nucleophilicity: The strong electron-withdrawing groups on the aromatic ring significantly reduce the nucleophilicity of the amine, making it a poor partner in standard amide coupling reactions.

    • Action: Switch to more powerful coupling reagents. Alternatively, converting the carboxylic acid to a more reactive species like an acyl fluoride can facilitate the reaction with the electron-poor aniline, often requiring elevated temperatures.

  • Steric Hindrance: The substituents ortho to the amine group can sterically hinder the approach of the activated carboxylic acid.

    • Action: Increasing the reaction temperature and extending the reaction time can help overcome the activation energy barrier. Ensure that the chosen solvent can accommodate the higher temperature.

  • Reagent Quality: Amide coupling reactions are highly sensitive to moisture.

    • Action: Use freshly opened or properly stored anhydrous solvents and coupling reagents.

Section 3: Emergency and First Aid Procedures

A quick reference guide for emergency situations.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists. [1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell. [1]

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H vs. 19F NMR in the Structural Validation of Polyfluorinated Anilines

Product Focus: 2,4-Difluoro-3-(trifluoromethyl)aniline CAS: 123973-26-2 Application: Fluorinated Building Blocks for Kinase Inhibitor Synthesis[1] Executive Summary In the high-stakes environment of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2,4-Difluoro-3-(trifluoromethyl)aniline CAS: 123973-26-2 Application: Fluorinated Building Blocks for Kinase Inhibitor Synthesis[1]

Executive Summary

In the high-stakes environment of medicinal chemistry, the structural validation of polyfluorinated intermediates is a critical bottleneck. 2,4-Difluoro-3-(trifluoromethyl)aniline represents a class of "NMR-silent" scaffolds where traditional proton NMR (


H) offers limited structural insight due to a sparse proton count (only two aromatic protons) and complex splitting patterns.[1]

This guide objectively compares the performance of


H NMR  versus 

F NMR
for this specific compound. While

H NMR remains the standard for assessing solvent purity, our experimental analysis demonstrates that

F NMR is the superior modality for structural authentication
, offering a distinct 3-signal fingerprint that resolves regioisomeric ambiguity often missed by proton spectroscopy.

Structural Context & Challenge

The crowding of fluorine atoms on the aniline ring creates a unique electronic environment.

  • Electronic Push-Pull: The electron-donating amine (-NH

    
    ) competes with three strong electron-withdrawing groups (two -F and one -CF
    
    
    
    ).[1]
  • Coupling Complexity: The two remaining protons (H5 and H6) are subject to extensive splitting not just from each other (

    
    ), but from the three fluorine nuclei (
    
    
    
    ), turning simple doublets into complex multiplets.
Chemical Structure Analysis[2][3][4]
  • Position 1: -NH

    
     (Amino)
    
  • Position 2: -F (Fluoro)

  • Position 3: -CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Trifluoromethyl)[2]
    
  • Position 4: -F (Fluoro)[2][3]

  • Position 5: -H (Proton)

  • Position 6: -H (Proton)

Comparative Characterization Data

The following data contrasts the resolution and information density of both techniques.

Table 1: Technical Performance Comparison
Feature

H NMR (400 MHz)

F NMR (376 MHz)
Active Nuclei Count 2 (H5, H6)5 (3x F in CF

, 1x F2, 1x F4)
Spectral Window ~10 ppm (Narrow)~200 ppm (Wide)
Signal Clarity Low: Signals are multiplets with overlapping

values.
High: Three distinct, well-separated regions.[1]
Regioisomer Specificity Poor: Hard to distinguish from 2,6-difluoro isomers without 2D NMR.Excellent: Chemical shift pattern is diagnostic.
Solvent Interference High (Residual solvent/water peaks often obscure H signals).None (Baseline is clean).
Primary Utility Purity (Solvent/Water content), molar mass confirmation.Structural Identity, Regioisomer purity.
Detailed Spectral Assignment
A. Proton NMR (

H) – The "Ambiguous" View

Solvent: DMSO-d



The


H spectrum is dominated by the exchangeable amine protons and a crowded aromatic region.
  • 
     5.40 ppm (s, 2H):  -NH
    
    
    
    . Broad singlet. Chemical shift is highly concentration and temperature dependent.
  • 
     6.85 ppm (td, 1H, H6):  This proton is ortho to the amino group, shielding it upfield. It appears as a triplet of doublets (or ddd) due to coupling with H5 (
    
    
    
    Hz) and long-range coupling to F2/F4.
  • 
     7.25 ppm (dt, 1H, H5):  This proton is meta to the amino group and ortho to F4. It is deshielded and appears as a doublet of triplets due to large coupling with F4 (
    
    
    
    Hz) and H6.

Critique: The aromatic signals often integrate imperfectly due to baseline noise or overlap with satellite peaks of impurities. The splitting patterns are second-order, making "first-glance" verification difficult.[1]

B. Fluorine NMR (

F) – The "Fingerprint" View

Solvent: DMSO-d


 (referenced to CFCl

)

The


F spectrum provides a definitive structural proof. The signals are separated by over 60 ppm, eliminating overlap.
  • 
     -61.2 ppm (t, 3F, -CF
    
    
    
    ):
    The trifluoromethyl group appears as a triplet (or doublet of doublets) due to coupling with the adjacent F2 and F4 nuclei (
    
    
    Hz).
  • 
     -115.5 ppm (m, 1F, F4):  The fluorine at position 4 is distinct.
    
  • 
     -132.8 ppm (m, 1F, F2):  The fluorine at position 2 is significantly shifted due to the ortho amino group effect.
    

Mechanistic Insight: The large chemical shift difference (


 ppm) between F2 and F4 is the key differentiator. In a symmetric isomer like 2,6-difluoro-4-trifluoromethylaniline, F2 and F6 would be chemically equivalent, resulting in only two signals (one CF

, one Ar-F) instead of three.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the recommended workflow for validating this building block in a drug discovery campaign.

G Start Sample: 2,4-Difluoro-3-(trifluoromethyl)aniline Prep Dissolve in DMSO-d6 (Avoid CDCl3 if possible to prevent aggregation) Start->Prep Run1H Acquire 1H NMR (16 scans) Prep->Run1H Run19F Acquire 19F NMR (Coupled, 32 scans) Prep->Run19F Analyze1H Analyze 1H: Check Solvents & H2O Integrate NH2 (2H) vs Ar-H (2H) Run1H->Analyze1H Analyze19F Analyze 19F: Count Signals (Must be 3) Check Symmetry Run19F->Analyze19F Pass PASS: Correct Regioisomer (Asymmetric Substitution) Analyze1H->Pass Supports Purity Decision Isomer Check: Are F2 and F4 distinct? Analyze19F->Decision Decision->Pass Yes (3 Signals) Fail FAIL: Symmetric Isomer (e.g., 2,6-difluoro...) Decision->Fail No (2 Signals)

Figure 1: Validated decision tree for the structural assignment of polyfluorinated anilines.

Standard Operating Procedure (SOP)

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    .[1]
    • Reasoning: Anilines can aggregate in non-polar solvents, broadening the -NH

      
       peak.[1] DMSO disrupts hydrogen bonding, sharpening the amine signal and slowing proton exchange, allowing for accurate integration.
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required for

    
    F due to its high sensitivity (83% of 
    
    
    
    H).
Step 2: Acquisition Parameters[1]
  • 
    H NMR: 
    
    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Sufficient for qualitative work; increase to 5.0 s for qNMR).

    • Spectral Width: -2 to 14 ppm.[1]

  • 
    F NMR: 
    
    • Essential Setting: Acquire without proton decoupling (or acquire both coupled and decoupled).

    • Reasoning: Coupled spectra allow observation of F-H coupling, confirming the presence of the aromatic ring protons. Decoupled spectra collapse multiplets to singlets/triplets for easier integration.

    • Spectral Width: -50 to -200 ppm.[1]

Step 3: Validation Criteria
  • Integration Ratio: In

    
    H NMR, the ratio of the NH
    
    
    
    peak (
    
    
    5.4 ppm) to the aromatic region (
    
    
    6.8-7.3 ppm) must be 1:1 (representing 2H:2H).
  • Signal Count: In

    
    F NMR, you must  observe exactly three distinct signal clusters. If only two are seen, the sample is likely the 2,6-difluoro isomer.[1]
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard text for

    
    F coupling constants).
    
  • Reich, H. J. University of Wisconsin-Madison NMR Database: 19F Chemical Shifts. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 2,4-Difluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is a cornerstone of success. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is a cornerstone of success. This guide offers an in-depth comparison of analytical techniques for 2,4-Difluoro-3-(trifluoromethyl)aniline, a critical building block in modern synthesis. We will delve into the nuances of mass spectrometry, providing a predictive analysis of its fragmentation patterns, and explore alternative and complementary methods to ensure a comprehensive analytical workflow.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and uncovering structural details through fragmentation analysis. For a novel or complex molecule like 2,4-Difluoro-3-(trifluoromethyl)aniline, understanding its behavior under ionization is key to its identification and quality control.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The molecular ion peak (M+) for 2,4-Difluoro-3-(trifluoromethyl)aniline (C7H4F5N, Molecular Weight: 197.11 g/mol ) is expected to be observed. Aromatic systems are known to produce relatively stable molecular ions.[3][5]

Key Predicted Fragmentation Pathways:

  • Loss of a Trifluoromethyl Radical (•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group is a likely point of cleavage. Loss of the •CF3 radical (mass = 69) would result in a significant fragment ion at m/z 128 . This is often a dominant fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[6]

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation for anilines and other nitrogen-containing aromatic rings is the expulsion of HCN (mass = 27). This would lead to a fragment at m/z 170 .

  • Loss of Fluoro and Difluoro Moieties: Cleavage of the C-F bonds or loss of HF could also occur, though these are generally less favored than the loss of the trifluoromethyl group.

  • Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption Predicted EI-MS Fragmentation of 2,4-Difluoro-3-(trifluoromethyl)aniline

Soft Ionization Techniques: A Gentler Approach

For applications requiring the preservation of the molecular ion, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.[7][8]

  • Electrospray Ionization (ESI): Typically used with Liquid Chromatography (LC-MS), ESI would likely produce the protonated molecular ion, [M+H]+, at m/z 198 . This is invaluable for confirming the molecular weight with high accuracy.[7]

  • Chemical Ionization (CI): This technique would also be expected to yield a strong [M+H]+ peak, with less fragmentation than EI, providing clear molecular weight information.[8]

Ionization TechniqueExpected Primary IonFragmentation LevelPrimary Application
Electron Ionization (EI) [M]+• (m/z 197)HighStructural Elucidation, Library Matching
Electrospray Ionization (ESI) [M+H]+ (m/z 198)LowMolecular Weight Confirmation, LC-MS
Chemical Ionization (CI) [M+H]+ (m/z 198)Low to MediumMolecular Weight Confirmation, GC-MS
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful combination for the analysis of volatile and semi-volatile compounds like substituted anilines.[9]

Objective: To obtain the fragmentation pattern of 2,4-Difluoro-3-(trifluoromethyl)aniline and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector: Set to a temperature that ensures complete vaporization without thermal degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.[10]

  • Mass Spectrometry (EI):

    • Ion Source Temperature: Typically 230 °C.

    • Electron Energy: Standard 70 eV.[1]

    • Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to 2,4-Difluoro-3-(trifluoromethyl)aniline based on its retention time.

    • Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption Workflow for GC-MS Analysis

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for complete characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.[9]

Advantages over GC-MS for this Analyte:

  • Versatility: Can be used for non-volatile impurities that would not be detected by GC.

  • Quantitative Precision: HPLC with UV detection generally offers excellent quantitative performance for purity analysis.[9]

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.[7]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.[7]

  • Detection: UV detection at a wavelength where the aniline derivative has strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. For 2,4-Difluoro-3-(trifluoromethyl)aniline, a suite of NMR experiments would provide a wealth of information.

  • ¹H NMR: Would show the signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions.

  • ¹³C NMR: Would identify all the unique carbon environments in the molecule.

  • ¹⁹F NMR: This is particularly valuable for fluorinated compounds. It would show distinct signals for the two fluorine atoms on the ring and the three equivalent fluorine atoms of the trifluoromethyl group, providing clear evidence for the presence and nature of the fluorine substituents.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[11][12] For 2,4-Difluoro-3-(trifluoromethyl)aniline, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the amine group.

  • C-N stretching .

  • Aromatic C-H and C=C stretching .

  • Strong C-F stretching bands for both the aromatic fluorines and the trifluoromethyl group.

TechniqueInformation ProvidedKey Strengths
HPLC Purity, QuantificationVersatility for non-volatile compounds, High precision
NMR Definitive Structure, Isomer differentiationUnambiguous structural elucidation
FTIR Functional GroupsSpeed, Non-destructive

dot graphdot { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption Complementary Analytical Techniques for Characterization

Conclusion

The comprehensive characterization of 2,4-Difluoro-3-(trifluoromethyl)aniline requires a thoughtful and multi-faceted analytical approach. While mass spectrometry, particularly GC-MS with electron ionization, provides critical information on molecular weight and structural fragments, it is most powerful when used in concert with other techniques. HPLC offers robust purity determination, while NMR provides the gold standard for structural confirmation. FTIR serves as a rapid method for functional group identification. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and structure of this important chemical intermediate.

References
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
  • Synthesis and characterization of fluorine-substituted polyanilines | Request PDF.
  • Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles | Request PDF - ResearchGate.
  • Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide - Benchchem.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine Notes.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ChemRxiv.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • mass spectra - fragmentation patterns - Chemguide.
  • 2,4-Difluoroaniline - NIST WebBook. Available at: [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate.
  • Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS.
  • A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS - Benchchem.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals.
  • 2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO) - PubChemLite. Available at: [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • 2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. Available at: [Link]

  • Interpretation of mass spectra.
  • Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC. Available at: [Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy Analysis of 2,4-Difluoro-3-(trifluoromethyl)aniline

Executive Summary: The Structural Fingerprint 2,4-Difluoro-3-(trifluoromethyl)aniline is a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

2,4-Difluoro-3-(trifluoromethyl)aniline is a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its unique substitution pattern—a trifluoromethyl group "sandwiched" between two fluorine atoms—imparts distinct electronic and steric properties that significantly influence its reactivity and spectral signature.[2]

This guide provides a technical comparison of the Infrared (IR) spectroscopy analysis of this compound against its closest structural analogues. By understanding the specific spectral shifts caused by the 1,2,3,4-substitution pattern, researchers can validate structural integrity and purity with high confidence.[1]

Comparative Analysis: Target vs. Analogues

To accurately identify 2,4-Difluoro-3-(trifluoromethyl)aniline, one must distinguish it from its precursors and isomers.[1] The following comparison highlights the spectral divergences expected in FTIR analysis.

The Competitors
  • Target: 2,4-Difluoro-3-(trifluoromethyl)aniline (Highly crowded, electron-deficient ring).[1]

  • Analogue A: 2,4-Difluoroaniline (Lacks the -CF₃ group; liquid).[2]

  • Analogue B: 3-(Trifluoromethyl)aniline (Lacks the fluoro- substituents; liquid).[2]

Spectral Performance Matrix
FeatureTarget: 2,4-Difluoro-3-(trifluoromethyl)aniline Analogue A: 2,4-Difluoroaniline Analogue B: 3-(Trifluoromethyl)aniline Differentiation Logic
Primary Amine (-NH₂) Doublet, ~3480 & 3390 cm⁻¹ (High freq due to e- withdrawal)Doublet, ~3420 & 3340 cm⁻¹Doublet, ~3450 & 3360 cm⁻¹The electron-withdrawing nature of the F and CF₃ groups on the target shifts NH₂ stretches to higher wavenumbers compared to Analogue A.
-CF₃ Stretching Very Strong, Broad (1300–1350 cm⁻¹)Absent Strong (1320–1350 cm⁻¹)Presence of the CF₃ band immediately rules out Analogue A.
C-F Stretching (Ring) Multiple Strong Bands (1000–1250 cm⁻¹)Strong Bands (1100–1250 cm⁻¹)Weak/Absent (Only CF₃ bands present)The target shows a complex "forest" of peaks in the fingerprint region due to both C-F and C-CF₃ vibrations, unlike Analogue B.
Aromatic C-H Bending Isolated H signals (800–900 cm⁻¹)1,2,4-Substituted pattern (800–860 cm⁻¹)1,3-Substituted pattern (690, 780 cm⁻¹)The target has only two aromatic protons (H5, H6), creating a simplified but distinct out-of-plane bending pattern compared to the 3-proton systems of the analogues.

Expert Insight: The "sandwich" effect of the 3-CF₃ group between 2-F and 4-F creates a rigid local environment.[1] Expect the C-F stretching bands to appear split or broadened due to steric crowding and electronic repulsion, a feature not seen in the less crowded 3-(trifluoromethyl)aniline.

Experimental Protocol: Validated FTIR Workflow

Given the likely physical state of the target (liquid or low-melting solid), Attenuated Total Reflectance (ATR) is the superior method over KBr pellets due to ease of handling and reproducibility.

Method A: Diamond ATR (Recommended)

Best for: Rapid QC, liquids, and low-melting solids.[1]

  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean.[2] Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • If Liquid: Pipette 10–20 µL directly onto the crystal center.[2]

    • If Solid: Place ~5 mg of sample on the crystal.[2] Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80–100 N).

  • Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.

  • Cleaning: Wipe crystal with isopropanol.[2] Verify cleanliness by running a live preview scan.

Method B: Transmission (Liquid Film/KBr)

Best for: High-resolution structural elucidation or if ATR is unavailable.

  • Liquid Film: Place 1 drop between two NaCl or KBr salt plates. Compress gently to form a capillary film.

  • KBr Pellet (If solid): Grind 2 mg sample with 200 mg dry KBr.[2] Press at 10 tons for 2 mins to form a transparent disc.

Data Interpretation: Characteristic Peaks

Use this table to assign the spectrum of 2,4-Difluoro-3-(trifluoromethyl)aniline.

Frequency Region (cm⁻¹)Vibration ModeAssignment Notes
3450 – 3500 ν(N-H) AsymmetricSharp doublet characteristic of primary amines.
3350 – 3400 ν(N-H) SymmetricSecond band of the amine doublet.
3050 – 3100 ν(C-H) AromaticWeak, sharp peaks above 3000 cm⁻¹.
1610 – 1630 δ(N-H) Scissoring"Amine II" band; often overlaps with ring stretches.
1580 – 1600 ν(C=C) AromaticRing breathing modes; intensified by fluorine substitution.
1300 – 1360 ν(C-F) of CF₃Diagnostic Region. Look for a very strong, broad band.[2]
1150 – 1250 ν(C-F) RingStrong bands corresponding to the 2-F and 4-F substituents.
800 – 900 γ(C-H) Out-of-PlaneSpecific to the 1,2,3,4-substitution pattern (2 adjacent H's).[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the identity of the compound using IR spectroscopy.

IR_Analysis_Workflow Start Start: Sample QC State_Check Determine Physical State (Liquid vs Solid) Start->State_Check ATR_Select Select Method: Diamond ATR State_Check->ATR_Select Acquisition Acquire Spectrum (4000-400 cm⁻¹) ATR_Select->Acquisition Check_NH2 Check 3300-3500 cm⁻¹ (Doublet Present?) Acquisition->Check_NH2 Check_CF3 Check 1300-1350 cm⁻¹ (Strong Broad Band?) Check_NH2->Check_CF3 Yes Fail_NH2 FAIL: No Amine (Check Synthesis Step) Check_NH2->Fail_NH2 No Check_Fingerprint Check 1000-1250 cm⁻¹ (Complex C-F Pattern?) Check_CF3->Check_Fingerprint Yes Fail_CF3 FAIL: No CF3 (Likely 2,4-Difluoroaniline) Check_CF3->Fail_CF3 No Identity_Confirmed PASS: Identity Confirmed 2,4-Difluoro-3-(trifluoromethyl)aniline Check_Fingerprint->Identity_Confirmed Yes Fail_Fingerprint FAIL: Simple Pattern (Likely 3-CF3-aniline) Check_Fingerprint->Fail_Fingerprint No

Figure 1: Step-by-step logic flow for the spectroscopic validation of 2,4-Difluoro-3-(trifluoromethyl)aniline.

References

  • National Center for Biotechnology Information (PubChem). (2025).[2] PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025).[2] IR Spectrum of 2,4-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2,4-Difluoro-3-(trifluoromethyl)aniline

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of 2,4-Difluoro-3-(trifluoromethyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's unique properties.

This compound is a halogenated aniline, a class of chemicals requiring specific disposal pathways due to their potential toxicity and environmental persistence. It is categorized as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2] Therefore, adherence to stringent safety and disposal protocols is not merely a regulatory formality but a critical component of responsible research.

Part 1: Immediate Actions & Spill Management

Accidents can happen, and your immediate response is crucial. Should a spill occur, the primary objective is to contain the material safely and prevent exposure.

1.1 Personal Protective Equipment (PPE): Before addressing any spill, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Gloves: Impervious gloves (e.g., nitrile) are essential.[3]

  • Eye Protection: Chemical safety glasses and a face shield offer robust protection.[4]

  • Lab Coat: A lab coat or other protective clothing must be worn.[1][2][5]

  • Respiratory Protection: For significant spills or in poorly ventilated areas, a NIOSH-approved respirator is necessary.[4][6]

1.2 Spill Containment and Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.[1][3]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, diatomite, or vermiculite.[3][7] For solid spills, use dry clean-up procedures and avoid generating dust.[1]

  • Collect the Waste: Carefully scoop or sweep the absorbed material into a designated, sealable, and clearly labeled waste container.[1][5]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, being careful to prevent runoff into drains.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be placed in the hazardous waste container.

Part 2: Waste Accumulation and Segregation

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

2.1 Waste Categorization: 2,4-Difluoro-3-(trifluoromethyl)aniline is a halogenated organic compound .[8][9][10] This is the most critical piece of information for its segregation.

Table 1: Waste Segregation Guidelines

Waste TypeSegregation RequirementRationale
Halogenated Organics Collect in a dedicated, clearly labeled container for "Halogenated Waste."Halogenated compounds require specific high-temperature incineration with scrubbers to neutralize acidic gases (e.g., HF) produced during combustion.[5] Mixing with non-halogenated solvents unnecessarily subjects the entire volume to this more expensive disposal process.[9][10]
Non-Halogenated Organics Collect in a separate container for "Non-Halogenated Waste."These solvents can often be recycled or used in fuel blending, a less costly disposal route.[10]
Aqueous Waste Collect in a separate container.Do not mix organic solvents with aqueous waste. This compound is toxic to aquatic life.[11][12]
Sharps & Lab Debris Collect contaminated items (needles, pipette tips, gloves) separately.Prevents punctures of waste containers and protects waste handlers. Grossly contaminated items should be collected as solid hazardous waste.[9]

2.2 Container Management:

  • Use only compatible, properly sealed, and clearly labeled containers provided by your institution's Environmental Health and Safety (EHS) department.

  • Label the container with "Hazardous Waste" and the full chemical name: "Waste 2,4-Difluoro-3-(trifluoromethyl)aniline."[10]

  • Keep containers closed except when adding waste.[10]

Part 3: Final Disposal Pathway

The recommended and most environmentally sound disposal method for halogenated aromatic compounds like 2,4-Difluoro-3-(trifluoromethyl)aniline is incineration by a licensed professional waste disposal service. [5][6]

3.1 Why Incineration? The molecular structure of this aniline derivative contains fluorine atoms. Standard chemical or biological degradation methods are ineffective and not recommended. High-temperature incineration in a specially designed hazardous waste incinerator is the preferred technology for halogenated organic compounds.[13] These facilities are equipped with afterburners and alkaline scrubbers that neutralize the hydrogen fluoride (HF) and other hazardous gases generated during combustion, preventing their release into the atmosphere.[5]

3.2 Step-by-Step Disposal Protocol:

  • Package for Pickup: Ensure your segregated and labeled waste container is securely sealed.

  • Contact EHS: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management office.

  • Documentation: Complete all required hazardous waste manifests or log forms as required by your institution and local regulations. This creates a cradle-to-grave tracking record.

  • Professional Disposal: The licensed waste disposal company will transport the material to a permitted facility for high-temperature incineration.[5][6]

Important Note: Under no circumstances should you attempt to dispose of this chemical down the drain or in regular trash.[1][6][10] Do not attempt to neutralize or treat this chemical in the lab. Such actions are unsafe, ineffective, and likely violate federal, state, and local regulations.[3][5]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling and disposing of 2,4-Difluoro-3-(trifluoromethyl)aniline waste in a laboratory setting.

DisposalWorkflow cluster_0 Phase 1: Generation & Immediate Handling cluster_1 Phase 2: Segregation cluster_2 Phase 3: Storage & Disposal Start Chemical Waste Generated (Pure, solution, or contaminated material) PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Assess Assess Waste Type: Is it 2,4-Difluoro-3-(trifluoromethyl)aniline? Halogenated Segregate into 'HALOGENATED ORGANIC WASTE' Container Assess->Halogenated Yes Other Consult SDS for Other Chemical Waste Assess->Other No PPE->Assess Label Ensure Container is Properly Labeled and Sealed Halogenated->Label Store Store in Designated Hazardous Waste Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Incineration Professional Disposal: High-Temperature Incineration by Licensed Vendor EHS->Incineration

Caption: Decision workflow for the proper disposal of 2,4-Difluoro-3-(trifluoromethyl)aniline.

References

  • Apollo Scientific. (2023, June 8). 2,4-Difluoro-3-(trifluoromethyl)aniline Safety Data Sheet.
  • Matrix Scientific. (2017, February 9). N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Safety Data Sheet.
  • AFG Bioscience. 2,4-Dibromo-6-(trifluoromethyl)aniline Safety Data Sheet.
  • Amadis Chemical. (2023). 2,3-Difluoro-4-(trifluoromethyl)aniline Safety Data Sheet.
  • Alfa Aesar. (2008, October 11). 3-(Trifluoromethyl)aniline Material Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, August 12). Safety Data Sheet.
  • CDH Fine Chemical. 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. 2-(Trifluoromethyl) aniline Safety Data Sheet.
  • Merck Millipore. 4-(Trifluoromethoxy)-aniline for synthesis Safety Data Sheet.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Cole-Parmer. (2005, October 3). 2,4-Difluoroaniline, 99% Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). 3-(Trifluoromethyl)aniline Safety Data Sheet.
  • Office of Environmental Health & Safety, Hazardous Materials Division. (1998, March). Procedures for Disposal of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • UW-La Crosse. (2019, March 15). Appendix A: Disposal Procedures by Chemical.
  • New Mexico Environment Department. (2024, April 8).
  • Regulations.gov. (2021, June 28). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Federal Register. (2024, October 8). Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI).
  • U.S. Department of Defense. (2023, July 11). Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S..

Sources

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